molecular formula C14H22N2O8 B13410982 -N,N,N'N',tetraacetic acid

-N,N,N'N',tetraacetic acid

Cat. No.: B13410982
M. Wt: 346.33 g/mol
InChI Key: FCKYPQBAHLOOJQ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Variants of Aminopolycarboxylic Acids Featuring Tetraacetic Acid Moieties

The nomenclature of these compounds can be complex, with systematic names often being lengthy. For EDTA, the systematic IUPAC name is 2,2′,2′′,2′′′-(Ethane-1,2-diyldinitrilo)tetraacetic acid. wikipedia.org An alternative systematic name is N,N′-(Ethane-1,2-diyl)bis[N-(carboxymethyl)glycine]. wikipedia.org Due to this complexity, acronyms are widely used.

Structural modifications to the backbone of the EDTA molecule have led to the development of other important tetraacetic acid chelators with distinct properties and selectivities for different metal ions. Key variants include:

EGTA (Egtazic acid) : Full name, ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid. This compound has a longer, more flexible ether-containing backbone compared to EDTA. wikipedia.orgchemimpex.com This structural difference results in a significantly lower affinity for magnesium ions, making EGTA highly selective for calcium ions. wikipedia.org

BAPTA : Full name, 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid. In BAPTA, the link between the nitrogen and oxygen atoms includes benzene (B151609) rings, making the structure more rigid. researchgate.netsigmaaldrich.com Like EGTA, BAPTA is a highly selective calcium chelator, but it binds and releases calcium ions much more rapidly and its metal binding is less sensitive to pH changes. researchgate.netmpbio.com

While not a tetraacetic acid, DTPA (Pentetic acid) , or diethylenetriaminepentaacetic acid, is a closely related aminopolycarboxylic acid. It contains five acetate (B1210297) groups and three nitrogen atoms, acting as an octadentate ligand. himedialabs.comdrugbank.com Its inclusion in discussions of tetraacetic acids is common due to its similar powerful chelating properties. ontosight.ai

Interactive Table: Structural Variants of Aminopolycarboxylic Acids

Compound Name (Acronym)Full Chemical NameCAS NumberMolecular FormulaKey Structural Feature
EDTA Ethylenediaminetetraacetic acid60-00-4C₁₀H₁₆N₂O₈Ethylenediamine (B42938) backbone
EGTA Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid67-42-5C₁₄H₂₄N₂O₁₀Flexible ether linkage in backbone
BAPTA 1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid85233-19-8C₂₂H₂₄N₂O₁₀Benzene rings incorporated into the backbone
DTPA Diethylenetriaminepentaacetic acid67-43-6C₁₄H₂₃N₃O₁₀Diethylenetriamine backbone with five acetate groups

Historical Development and Evolution of Research in Chelating Agents

The concept of chelation chemistry began to formalize in the early 20th century. The term "chelate" was first introduced in 1920 by Sir Gilbert T. Morgan and H. D. K. Drew to describe ligands that bind to a central metal atom like the claws of a crab. wikipedia.org

The development of aminopolycarboxylic acids as powerful chelating agents occurred in the 1930s. Key milestones include:

1930s : Ferdinand Münz, working at I.G. Farbenindustrie in Germany, first synthesized nitrilotriacetic acid (NTA) and subsequently EDTA. chemcess.comumcs.pl The initial synthesis of EDTA involved the reaction of ethylenediamine and chloroacetic acid. wikipedia.orgbris.ac.uk

1940s : Frederick C. Bersworth in the United States developed a more efficient, single-step synthesis for EDTA from ethylenediamine, formaldehyde (B43269), and sodium cyanide. umcs.pl During this period, Gerold Schwarzenbach conducted foundational research on the coordination chemistry of EDTA, elucidating its powerful complex-forming abilities. acs.orgwikipedia.org

1970s-1990s : Research expanded significantly, driven by the widespread industrial use of EDTA. synopsischemitech.com Growing environmental awareness prompted studies on the biodegradability of these compounds and led to the development of greener, more biodegradable alternatives like ethylenediamine-N,N'-disuccinic acid (EDDS) and methylglycinediacetic acid (MGDA). acs.orgwikipedia.orgnih.gov

Fundamental Principles of Chelation Chemistry Relevant to Tetraacetic Acid Ligands

The remarkable efficacy of tetraacetic acid ligands stems from fundamental principles of coordination chemistry, most notably the chelate effect.

Chelation and Denticity : Chelation is the process where a polydentate ligand—a molecule capable of forming two or more bonds to a single metal ion—binds to that ion, forming a stable, ring-like structure called a chelate complex. wikipedia.orgnumberanalytics.com The number of donor atoms a ligand uses to bind to the central metal is its denticity. EDTA is a hexadentate ("six-toothed") ligand, using its two nitrogen atoms and four deprotonated carboxylate oxygen atoms to wrap around and bind a metal ion. umcs.plwikipedia.org This multi-point attachment creates a highly stable structure. umcs.pl

The Chelate Effect : This is the observation that complexes formed by polydentate ligands (chelators) are significantly more stable than complexes formed by a comparable number of monodentate ligands with similar donor atoms. libretexts.orglibretexts.org The chelate effect is primarily an entropy-driven phenomenon. When a single polydentate ligand replaces multiple monodentate ligands in a metal's coordination sphere, the total number of free molecules in the solution increases, leading to a favorable increase in entropy (ΔS° > 0). libretexts.orglibretexts.org For EDTA, the chelate effect is exceptionally strong; the stability constant (K_f) for an EDTA complex can be 10¹⁵ times larger than for corresponding monodentate ligands. libretexts.orglibretexts.org

Stability Constants and Selectivity : The stability constant (K_f) is the equilibrium constant for the formation of the complex, quantifying the affinity of the chelator for a metal ion. iastate.edu Tetraacetic acids like EDTA form exceptionally strong and stable complexes with most divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺. chemcess.comwikipedia.org The structural variations among these ligands lead to differences in selectivity. For example, the structure of EGTA allows it to bind Ca²⁺ with high affinity while having a much lower affinity for Mg²⁺, a property that is highly valuable in biological research where these two ions are often present together. wikipedia.orgchemicalbook.com BAPTA exhibits an even greater selectivity for Ca²⁺ over Mg²⁺.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2O8

Molecular Weight

346.33 g/mol

IUPAC Name

2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m0/s1

InChI Key

FCKYPQBAHLOOJQ-UWVGGRQHSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Tetraacetic Acid Ligands

Synthesis of Core Ethylenediaminetetraacetic Acid and its Analogs

The foundational synthesis of ethylenediaminetetraacetic acid (EDTA) has evolved since its initial discovery. The original method developed by Ferdinand Münz involved the reaction of ethylenediamine (B42938) with monochloroacetic acid in the presence of sodium hydroxide. umcs.pl This process, however, resulted in a product contaminated with sodium chloride. umcs.pl A more convenient and widely used method, the Bersworth one-step cyanomethylation, reacts ethylenediamine with formaldehyde (B43269) and sodium cyanide to produce tetrasodium (B8768297) EDTA and ammonia (B1221849). umcs.pl To obtain a purer form of the disodium (B8443419) salt, the Singer synthesis separates the cyanomethylation from the hydrolysis, starting with ethylenediamine, formaldehyde, and hydrocyanic acid to produce (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN), which is then isolated and hydrolyzed. umcs.pl

Beyond the core EDTA structure, a variety of analogs have been synthesized to modify the ligand's properties. These include polyaminopolycarboxylic acids like 1,3-propylenediaminetetraacetic acid (1,3-PDTA), 1,3-propylenediaminetetrapropionic acid (1,3-PDTP), and ethylenediaminetetrapropionic acid (EDTP). core.ac.uk These analogs are of interest for their ability to form multiple chelate rings with transition metal ions. core.ac.uk Another class of analogs is the organophosphorus compounds, such as ethylenediaminetetra(O-alkyl)methylenephosphonic acids, which have been synthesized and studied for their complexing properties with alkaline-earth and transition metal ions. kpfu.ru

The synthesis of bifunctional analogs of EDTA allows for the attachment of the chelating agent to other molecules. nih.gov One such approach involves the synthesis of a protected bifunctional analog containing an aminobenzyl moiety, enabling its linkage to various groups, including peptides. nih.gov Another example is the synthesis of 1-(2-carboxyethyl)ethylenediaminetetra-acetic acid through the ring cleavage of a substituted imidazole. rsc.org

Functionalization Approaches for Novel Tetraacetic Acid Derivatives

To expand the utility of tetraacetic acid ligands, various functionalization strategies have been developed. These methods aim to introduce new chemical groups that can alter the ligand's solubility, reactivity, and binding characteristics, or enable its attachment to other structures.

Covalent Grafting onto Polymeric Architectures (e.g., Polyacrylonitriles, Chitosan)

Covalently grafting EDTA onto polymeric backbones is a common strategy to create materials with enhanced metal-ion-binding capabilities. This approach combines the chelating power of EDTA with the structural properties of polymers.

Polyacrylonitriles (PAN): Novel EDTA-functionalized polyacrylonitriles have been synthesized by reacting ethylenediaminetetraacetic acid dianhydride (A-EDTA) with amine and hydroxyl-functionalized polyacrylonitrile (B21495). sid.irresearchgate.net These resulting polymeric products are insoluble in water and common organic solvents and have shown a maximum EDTA functionality of 3.2 mmol/g. sid.irresearchgate.net These materials can form complexes with various metal ions, including Cu²⁺, Ni²⁺, Co²⁺, and Cr³⁺, with metal sorption capacities influenced by pH. sid.ir For instance, the highest metal sorption was observed for Ni²⁺ at pH 5 (5.2 mmol/g), and the lowest for Co²⁺ at pH 1 (1.5 mmol/g). sid.ir

Chitosan (B1678972): Chitosan, a biocompatible and biodegradable polymer, is another popular substrate for EDTA grafting. EDTA can be covalently attached to the chitosan molecular skeleton through an acylation reaction between the amino groups of chitosan and the anhydride (B1165640) groups of EDTA dianhydride. sci-hub.se This modification has been shown to increase the antibacterial activity of chitosan. uminho.pt The introduction of EDTA residues into chitosan significantly improves its adsorption ability for metal ions compared to the parent chitosan. sci-hub.se For example, EDTA-functionalized magnetic chitosan has demonstrated a much higher adsorption capacity for Co(II) than unmodified magnetic chitosan. sci-hub.se The grafting of EDTA onto chitosan has been confirmed through various analytical techniques, including FT-IR spectroscopy, which shows characteristic changes in the vibrational bands corresponding to the functional groups involved in the reaction. sci-hub.sesci-hub.se

Esterification and Other Modifiable Functional Groups

Esterification of the carboxylic acid groups of EDTA is a key method for creating derivatives with altered properties and for enabling further chemical modifications. The reaction of EDTA with alcohols in the presence of a coupling agent or acid catalyst produces the corresponding esters. aip.orgcore.ac.uk

For instance, the diesters of EDTA, such as the didodecyl ester, have been synthesized by reacting EDTA dianhydride with the corresponding alcohol. google.com These esterified derivatives exhibit increased solubility in fats and oils. google.com The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) has been shown to provide high yields (95%) in the esterification of EDTA with propargyl alcohol. core.ac.uk This method is advantageous as it often produces a product pure enough for subsequent use without extensive purification. core.ac.uk

The resulting ester groups can then serve as handles for further "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct more complex architectures like dendrimers. core.ac.uk This approach allows for the controlled synthesis of G0 and G1-dendrimers from propargyl and azido (B1232118) esters derived from EDTA. core.ac.uk

Derivatization can also be achieved by introducing other modifiable functional groups. For example, novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA), an analog of EDTA, have been synthesized. These derivatives bear additional carbonyl or alkyne functionalities, allowing for site-specific labeling of biomolecules through reactions like oxime ligation and CuI-catalyzed azide-alkyne cycloaddition. nih.govresearchgate.net

Introduction of Hydrophobic Pendant Groups for Specific Interactions

Modifying tetraacetic acid ligands with hydrophobic pendant groups is a strategy employed to enhance their interaction with specific environments or target molecules. This approach can lead to improved solubility in nonpolar media and can facilitate the formation of specific host-guest complexes.

One method involves the synthesis of EDTA analogs with hydrophobic extensions. For example, a general methodology has been described for the synthesis of hydrophobic EDTA analogs starting from substituted imidazoles. This process involves Bamberger ring cleavage to yield vicinal diamines, followed by alkylation with bromoacetic acid benzyl (B1604629) esters. This results in EDTA analogs with carbobenzoxy (Cbz) protection on the amine terminal, which imparts hydrophobicity. acs.org

Another approach is the synthesis of new series of ethyleneglycol-bis(2-aminoethylether)-N,N,N′,N′-tetraacetic acid (EGTA) derivatives that incorporate aromatic and functionalized aromatic moieties into the oxoethylenic bridge. rsc.org The presence of these hydrophobic aromatic groups influences the coordinating ability of the ligand towards lanthanide and alkaline earth metal ions. rsc.org Furthermore, remote functional groups on the aromatic moiety allow for the conjugation of these complexes to macromolecules or other biological targets. rsc.org

Synthesis of Isomeric Forms and Their Comparative Study (e.g., (S,S)-Ethylenediaminedisuccinic Acid)

The stereochemistry of tetraacetic acid ligands plays a crucial role in their properties and applications. The synthesis and comparative study of different isomeric forms, such as (S,S)-ethylenediaminedisuccinic acid (EDDS), provide insights into their unique characteristics.

(S,S)-EDDS is a biodegradable alternative to EDTA and can be produced through both chemical and biological methods. researchgate.netnih.gov Chemical synthesis routes include the reaction of L-aspartic acid with 1,2-dibromoethane (B42909) in an aqueous medium. google.comgoogle.com Another method involves the reaction of N-(2-sulfooxyethyl)-L-aspartic acid with L-aspartic acid in the presence of a base. google.com

Microbiological methods have also been developed for the production of (S,S)-EDDS. Several bacterial strains, including Sphingomonas, Brevundimonas, Pseudomonas, and Acidovorax, have been found to produce (S,S)-EDDS from ethylenediamine and fumaric acid. tandfonline.com Enzymatic synthesis using EDDS lyase can also yield (S,S)-EDDS, while using aspartate ammonia lyase results in the (R,S)-isomer. researchgate.net The enzymatic method offers a more controlled and environmentally friendly approach compared to chemical synthesis. researchgate.net

A comparative study of different isomers is essential to understand their stability and reactivity. For example, computational analysis of different isomers of metal-EDTA complexes has been performed to determine the most stable configurations. researchgate.net These studies, combined with experimental data, help in selecting the appropriate isomer for a specific application. The biodegradability of EDDS is highly dependent on its optical isomer, with the (S,S) isomer being the most readily biodegradable. google.com

Preparation of Heterobimetallic Complexes and Multi-Ligand Systems

The design and synthesis of heterobimetallic complexes and multi-ligand systems based on tetraacetic acid ligands have opened up new avenues in coordination chemistry and materials science. These systems, containing two or more different metal centers, can exhibit unique electronic, magnetic, and catalytic properties arising from the synergistic interactions between the metals.

A stepwise synthetic approach is often employed for the preparation of heterobimetallic complexes. This involves the initial formation of a mononuclear complex that serves as a "building block" for the coordination of a second, different metal ion. rsc.orgdntb.gov.ua For example, an Fe(III)-OH complex can be used as a synthon to bind a second metal fragment, leading to the formation of [Fe(III)–(μ-OH)–M(II)] cores (where M = Ni, Cu, Zn). rsc.org

Diethylenetriaminepentaacetic acid (DTPA), a close analog of EDTA, has been extensively used in the synthesis of heterobimetallic complexes. gla.ac.uk For instance, a DTPA-bis(histidylamide) conjugate can function as a trinucleating chelate, incorporating Gd in the DTPA core and other metals like Re or 99mTc in the histidylamide side arms. acs.orgnih.gov Similarly, a ditopic ligand based on DTPA and 1,10-phenanthroline (B135089) has been designed to specifically bind Ln(III) ions at the DTPA core, which can then react with Ru(II) to form a tetranuclear heterobimetallic metallostar complex. acs.org

Multi-ligand systems can also be constructed using tetraacetic acid derivatives. For example, the "click" reaction, specifically the Cu(I)-catalyzed Huisgen cycloaddition, has been utilized to synthesize triazole-linked porphyrin/corrole to DOTA/NOTA derivatives. beilstein-journals.org This method, often accelerated by microwave irradiation, allows for the efficient preparation of heterobimetallic complexes with potential applications in medical imaging. beilstein-journals.org

Coordination Chemistry and Metal Chelation Mechanisms

Fundamental Principles of Polydentate Ligand-Metal Complexation

The interaction between EDTA and metal ions is a prime example of polydentate ligand complexation, a process governed by specific thermodynamic and solution-dependent factors.

Complexes formed with polydentate ligands, such as EDTA, are significantly more stable than those formed with a comparable number of monodentate ligands. libretexts.org This enhanced stability is known as the chelate effect. libretexts.orgchemguide.co.uk The thermodynamic basis for the chelate effect is primarily entropy-driven. libretexts.orgchemguide.co.uk

When a single polydentate EDTA molecule replaces multiple monodentate ligands (like water molecules) from around a central metal ion, there is a net increase in the number of free-moving particles in the system. chemguide.co.ukyoutube.com For instance, one EDTA molecule can displace up to six water molecules. youtube.com This transition from a more ordered state (fewer particles) to a more disordered state (more particles) results in a significant positive change in entropy (ΔS). chemguide.co.ukyoutube.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a large positive ΔS contributes to a more negative ΔG, indicating a more spontaneous and favorable reaction, and thus a more stable complex. The enthalpy changes (ΔH) for reactions involving polydentate and monodentate ligands are often similar, so the entropic contribution is the dominant factor in the chelate effect. chemguide.co.uk

The hexadentate nature of EDTA, with its six donor atoms, leads to a particularly powerful chelate effect, resulting in the formation of highly stable and often unreactive complexes. youtube.comfiveable.me The formation constant (Kf) for a metal-EDTA complex can be orders of magnitude larger than for analogous complexes with monodentate ligands. libretexts.org For example, the chelate effect for the fully deprotonated EDTA⁴⁻ ligand is approximately 10¹⁵, meaning its formation constant with a given metal ion is 10¹⁵ times larger than that for corresponding monodentate ligands. libretexts.org

EDTA is a hexaprotic acid, meaning it can donate six protons from its four carboxyl groups and two ammonium (B1175870) groups. youtube.com It can exist in several different protonated forms in solution, from H₆Y²⁺ to the fully deprotonated Y⁴⁻. jove.comjove.com The specific form that predominates is dependent on the pH of the solution. youtube.comyoutube.com

The species that most readily complexes with metal ions is the fully deprotonated form, Y⁴⁻, as all six donor sites (four carboxylate oxygens and two nitrogens) are available for coordination. youtube.comjove.com At lower pH values, the carboxylate and amine groups become protonated, reducing the ligand's ability to bind to metal ions. quora.comrsc.org The chelating capacity of EDTA is significantly diminished at low pH and increases as the pH becomes more alkaline. quora.comncsu.edu The ability of EDTA to chelate divalent cations increases exponentially over the pH range of 8 to 10. nih.gov Optimal metal removal conditions are generally achieved when EDTA is in its fully deprotonated state. rsc.org

To account for the pH-dependent nature of EDTA's chelation, the concept of a conditional formation constant (K'f) is used. jove.comjove.com This effective stability constant is pH-dependent and relates the concentration of the metal-EDTA complex to the total concentration of all uncomplexed EDTA species at a given pH. jove.comyoutube.comlibretexts.org The higher the pH, the larger the fraction of EDTA that exists as Y⁴⁻, resulting in a higher conditional formation constant and a more stable metal-EDTA complex. jove.comyoutube.com

The pKa values for the dissociation of protons from EDTA are critical in understanding its pH-dependent behavior.

Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.

EDTA exhibits different binding affinities for various metal ions, a property governed by the thermodynamic stability of the respective metal-EDTA complexes. colorado.edu This selectivity is quantified by the formation constant (Kf), also known as the stability constant. jove.com A higher Kf value indicates a more stable complex and a stronger binding affinity. lscollege.ac.in

In a solution containing multiple metal cations, EDTA will preferentially bind with the metal ion for which it has the highest formation constant. lscollege.ac.in This allows for selective chelation. The stability of the complexes generally increases with the charge on the metal ion. youtube.com For instance, EDTA forms particularly strong complexes with trivalent cations like Fe(III) and divalent heavy metal ions such as Cu(II) and Pb(II). interchim.fr This selectivity is poor in the sense that EDTA binds strongly to almost any metal cation with a +2 charge or greater, making it difficult to distinguish between them in a mixture without additional controls. youtube.com

The selectivity can be manipulated by controlling the pH of the solution. By adjusting the pH, one can alter the conditional formation constants for different metal-EDTA complexes, thereby favoring the chelation of one metal over another. lscollege.ac.in For example, Ca²⁺ can be determined in the presence of Mg²⁺ by titrating in a strongly alkaline solution (pH > 10), where the Ca-EDTA complex is stable but magnesium precipitates as the hydroxide. lscollege.ac.in

The following table lists the logarithm of the formation constants (log Kf) for EDTA with various metal ions, illustrating the wide range of stabilities. google.com

Data sourced from values applicable at 25°C and an ionic strength of 0.1 M. google.com

Structural Elucidation of Metal-Ligand Complexes

The geometry and coordination of metal-EDTA complexes are key to their stability and function. Advanced analytical techniques have provided detailed insights into their three-dimensional structures.

EDTA is classified as a hexadentate ("six-toothed") ligand because it has six donor atoms—two nitrogen atoms and four oxygen atoms from the deprotonated carboxylate groups—that can form coordinate bonds with a central metal ion. doubtnut.comtestbook.comvedantu.compurdue.edu When all six donor atoms bind to a metal, the coordination number of the metal in the complex is 6. doubtnut.comtestbook.comvedantu.com This arrangement typically results in a stable octahedral geometry, with the EDTA molecule effectively wrapping around the metal ion. purdue.eduquora.com

This hexadentate coordination is the most common mode of binding for EDTA with many transition metals and other cations. purdue.edu However, EDTA is a flexible ligand. quora.comquora.com Depending on the size, charge, and electronic configuration of the metal ion, as well as solution conditions like pH, it can also act as a pentadentate or tetradentate ligand. quora.comquora.com In such cases, the remaining coordination sites on the metal ion are typically occupied by other ligands, most commonly water molecules from the aqueous solution. acs.org For example, the short ethylene (B1197577) backbone of EDTA can cause strain, preventing ideal 90° bond angles and allowing a water molecule to occupy a seventh coordination site in some complexes. acs.org

The coordination of the aluminum(III) ion with EDTA provides a well-studied example of the structural characteristics of these complexes. The structure of the Al-EDTA⁻ complex in aqueous solution has been a subject of investigation, with various studies employing techniques such as X-ray absorption, NMR, and computational simulations to determine its geometry. acs.orgnih.gov

Research combining ab initio calculations and molecular dynamics simulations has indicated that the Al-EDTA⁻ complex strongly favors an octahedral coordination for the aluminum ion in an aqueous environment. acs.orgnih.gov In this configuration, the Al³⁺ ion is bound by the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA ligand. quora.com The predicted structures in both the crystalline and solution phases are similar and align well with experimental X-ray measurements, confirming the robust chelating nature of EDTA with aluminum. acs.orgnih.gov

Compound Index

Electronic Structure and Bonding Interactions within Coordination Complexes

The interaction between a metal cation and a polydentate ligand like EDTA is a sophisticated interplay of electrostatic and covalent forces. The resulting electronic structure and bonding within the coordination complex are dictated by the nature of the metal ion and the remarkable flexibility of the ligand. usc.eduresearchgate.net EDTA typically acts as a hexadentate ligand, coordinating to a central metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. purdue.eduvedantu.com

The electronic configuration of the metal ion, particularly for transition metals, plays a pivotal role in determining the geometry of the coordination sphere. usc.educhemrxiv.org The occupation of the metal's d-orbitals creates a specific structural template that the flexible EDTA ligand adapts to. usc.educhemrxiv.org This adaptation influences the coordination number and the bond lengths within the complex. For instance, while many metal-EDTA complexes are hexacoordinate, forming a distorted octahedral geometry, some metals can adopt pentacoordinate or even tetracoordinate geometries by detaching one or more of the carboxylate arms. usc.edu Vibrational spectroscopy of cold, gaseous metal-EDTA complexes has shown that the stretching modes of the carboxylate groups are sensitive probes of both the metal's spin state and its coordination number. usc.edu

Evidence for the covalent character in these metal-ligand bonds also comes from the nephelauxetic effect observed in the electronic spectra of transition metal complexes. This effect describes the reduction in the inter-electronic repulsion (measured by the Racah parameter B) between d-electrons of the metal ion upon complexation compared to the free ion. This reduction is attributed to the expansion of the d-electron cloud due to the formation of covalent bonds with the ligand, indicating a degree of orbital overlap and electron delocalization. dalalinstitute.com

The table below, derived from DFT calculations, summarizes key structural and bonding parameters for EDTA complexes with various divalent metal cations, illustrating the influence of the metal ion on the coordination geometry.

Metal Ion (M²⁺)Ionic Radius (Å)Avg. M-O Bond Length (Å)Avg. M-N Bond Length (Å)Coordination Geometry
Mg²⁺0.722.072.35Distorted Octahedral
Ca²⁺1.002.372.65Distorted Octahedral
Cu²⁺0.732.082.11Distorted Octahedral
Zn²⁺0.742.082.19Distorted Octahedral
Cd²⁺0.952.302.40Distorted Octahedral

Reaction Mechanisms of Metal-Ligand Systems

The processes of complex formation, dissociation, and ligand exchange are fundamental to the chemical behavior of metal-chelating agent systems. These reactions, collectively known as ligand substitution reactions, can proceed through various mechanistic pathways. libretexts.orglibretexts.org

Ligand Substitution Pathways in Complex Formation and Dissociation

Ligand substitution reactions involve the replacement of one ligand (often a solvent molecule) in a metal's coordination sphere with another. libretexts.orglibretexts.org The mechanisms for these reactions are generally categorized as associative (A), dissociative (D), or interchange (I). uvic.caslideshare.net

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first departs from the metal's coordination sphere, forming a coordinatively unsaturated intermediate. This is typically the slow, rate-determining step. The incoming ligand then rapidly binds to the intermediate. libretexts.orglibretexts.org The reaction rate is primarily dependent on the concentration of the initial complex and is largely insensitive to the nature or concentration of the incoming ligand. uvic.ca

Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first binds to the metal complex, forming a higher-coordinate intermediate. The leaving group then departs in a subsequent step. libretexts.orglibretexts.org The rate of this reaction depends on the concentration of both the metal complex and the incoming ligand. uvic.ca

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without the formation of a distinct intermediate. libretexts.orguvic.ca This mechanism is further subdivided based on the degree of bond formation with the incoming ligand (associative interchange, Iₐ) or bond breaking with the leaving group (dissociative interchange, I𝒹) in the transition state. libretexts.org

The formation of metal-EDTA complexes often follows pathways that are influenced by factors such as pH and the nature of the metal ion. jacsdirectory.com For many metal ions, complex formation with EDTA is extremely fast. researchgate.net However, for kinetically inert ions like Chromium(III), the reaction is much slower and its mechanism can be studied in detail. The formation of the Cr(III)-EDTA complex was found to be first-order with respect to the chromium ion concentration. jacsdirectory.com The reaction rate increases with higher pH and EDTA concentration, and a negative entropy of activation (-195.6 ± 6 J K⁻¹ mol⁻¹) suggests an associative mechanism for this particular reaction. jacsdirectory.com

In another example, the reaction of the aquated Fe(III)-EDTA complex, [Fe(edta)(H₂O)]⁻, with sulfite (B76179) was studied using stopped-flow techniques. rsc.org At high sulfite concentrations, the reaction reached a limiting rate, indicating that the dissociation of the coordinated water molecule becomes the rate-determining step. This observation supports a limiting dissociative (D) mechanism for the substitution of the water ligand by sulfite. rsc.org

The table below presents kinetic data for selected metal-EDTA system reactions.

Reaction SystemProposed MechanismRate Constant (k)Activation Energy (Eₐ)Reference
Cr(III) + EDTAAssociative (A)-37.1 ± 3 kJ/mol jacsdirectory.com
[Fe(edta)(H₂O)]⁻ + SO₃²⁻Limiting Dissociative (D)4 x 10⁸ dm³ mol⁻¹ s⁻¹- rsc.org
[Fe(edta)(H₂O)]⁻ → [Fe(edta)]⁻ + H₂ODissociation2 x 10⁵ s⁻¹ (dissociation of H₂O)- rsc.org

Electron Transfer Processes Involving Metal-Chelate Species

Metal-chelate complexes are not only involved in ligand substitution but also play a crucial role in redox reactions. The ligand can significantly influence the redox potential of the central metal ion and can mediate electron transfer between reactants. The complexation of a metal ion can stabilize certain oxidation states, thereby altering its thermodynamic tendency to be oxidized or reduced. nih.gov

A clear example of this is the role of N-hydroxyethyl-ethylenediamine-triacetic acid (HEDTA), a derivative of EDTA, in the reduction of hexavalent chromium (Cr(VI)) by ferrous iron (Fe(II)). nih.gov While the reduction of Cr(VI) by free Fe(II) ions can occur, the reaction is considerably accelerated in the presence of HEDTA. The chelating agent enhances the reaction through two primary functions. Firstly, the complexation of Fe(II) with HEDTA lowers its redox potential, making it a stronger reducing agent. Secondly, the HEDTA ligand acts as a bridge, facilitating the transfer of an electron from the chelated Fe(II) center to the Cr(VI) species. This ligand-mediated pathway provides a more efficient route for the redox reaction to occur. nih.gov Such processes are fundamental in various environmental and biological systems where metal-chelate complexes can control the mobility, bioavailability, and reactivity of metal ions through redox transformations. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Tetraacetic Acid Systems

Vibrational Spectroscopy for Metal-Ligand Bonding and Molecular Conformation

FTIR spectroscopy is particularly sensitive to the vibrational modes of the carboxylate functional groups in tetraacetic acid ligands. The positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate groups are highly indicative of their coordination mode. The separation between these two bands (Δν = νₐsym - νₛym) can be used to distinguish between uncoordinated (ionic), monodentate, bidentate chelating, and bridging coordination environments.

In functionalized materials incorporating tetraacetic acid moieties, FTIR can confirm the successful incorporation of the ligand and characterize its interaction with the material's surface or matrix. For instance, the appearance of characteristic C=O stretching vibrations from the amide group in functionalized systems can be observed.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Interpretation
O-H stretch (carboxylic acid)3200-2500Indicates uncoordinated or protonated carboxyl groups.
C-H stretch (aliphatic)3000-2850Characteristic of the ethylene (B1197577) backbone of the ligand.
C=O stretch (carboxylic acid)1750-1700Present in the protonated form of the ligand.
Asymmetric COO⁻ stretch (νₐsym)1650-1590Sensitive to the coordination environment of the carboxylate.
Symmetric COO⁻ stretch (νₛym)1450-1390Also dependent on the coordination mode.
C-N stretch1160-1030Vibrations of the amine backbone.

This table provides a generalized range for key vibrational modes in tetraacetic acid systems. Actual values can vary based on the specific metal, ligand, and physical state.

Research has shown that upon complexation with metal ions, the strong band corresponding to the C=O stretching of the free acid diminishes, while the characteristic asymmetric and symmetric stretching bands of the coordinated carboxylate group appear. The magnitude of the separation (Δν) provides insight into the nature of the metal-carboxylate interaction. For example, a larger Δν value is often associated with a more covalent metal-oxygen bond.

Raman spectroscopy complements FTIR by providing information on the symmetric vibrations and vibrations of the molecular backbone. It is particularly useful for studying the low-frequency vibrations that involve the metal-ligand bonds. These metal-dependent vibrations are often weak or absent in FTIR spectra. The position of these metal-ligand stretching frequencies is sensitive to the mass of the metal ion and the strength of the metal-ligand bond. nih.gov

Distinct, well-defined, low-frequency Raman bands can be observed that are characteristic of the metal core and the metal-ligand interface. nih.gov For instance, the symmetric metal-ligand stretching frequencies can vary with temperature or pressure.

Metal Ion Typical Metal-Oxygen (M-O) Stretching Frequency (cm⁻¹)
Co(II)450-350
Ni(II)430-330
Cu(II)480-380
Zn(II)400-300

This table presents typical ranges for M-O stretching frequencies in complexes with oxygen-donor ligands like tetraacetic acids. The exact frequency is dependent on the coordination geometry and the specific ligand.

Studies on various metal-tetraacetic acid complexes have demonstrated a correlation between the M-O stretching frequency and the stability of the complex. Generally, a higher stretching frequency indicates a stronger metal-ligand bond. Resonance Raman spectroscopy can be employed to enhance the intensity of these metal-ligand vibrations, providing more detailed information about the electronic structure of the complex.

Electronic Spectroscopy for d-d Transitions and Electronic States of Metal Centers

Electronic spectroscopy, also known as UV-Visible spectroscopy, is a key technique for investigating the electronic structure of transition metal complexes with tetraacetic acids. The absorption of light in the visible and ultraviolet regions corresponds to the promotion of electrons from lower to higher energy d-orbitals of the metal center. These "d-d transitions" are characteristic of the metal ion, its oxidation state, and the coordination geometry of the complex. uomustansiriyah.edu.iqlibretexts.org

The energy and intensity of these transitions are governed by selection rules. For instance, in centrosymmetric complexes like ideal octahedral geometries, d-d transitions are Laporte-forbidden, resulting in weak absorptions. alchemyst.co.uk However, vibronic coupling can lead to a relaxation of this rule, allowing the transitions to be observed. Tetrahedral complexes, lacking a center of symmetry, generally exhibit more intense d-d transitions. uomustansiriyah.edu.iq

Metal Ion Configuration Typical Number of d-d Bands (Octahedral) Example Transition
d¹ (e.g., Ti³⁺)1²T₂g → ²Eg
d² (e.g., V³⁺)3³T₁g → ³T₂g, ³T₁g → ³T₁g(P), ³T₁g → ³A₂g
d³ (e.g., Cr³⁺)3⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g, ⁴A₂g → ⁴T₁g(P)
d⁴ (high spin, e.g., Cr²⁺)1⁵Eg → ⁵T₂g
d⁵ (high spin, e.g., Mn²⁺)Spin-forbidden, very weak bands
d⁶ (high spin, e.g., Fe²⁺)1⁵T₂g → ⁵Eg
d⁷ (high spin, e.g., Co²⁺)3⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P)
d⁸ (e.g., Ni²⁺)3³A₂g → ³T₂g, ³A₂g → ³T₁g, ³A₂g → ³T₁g(P)
d⁹ (e.g., Cu²⁺)1 (often broad)²Eg → ²T₂g

This table outlines the expected number of spin-allowed d-d transitions for common d-electron configurations in an octahedral field.

In addition to d-d transitions, charge-transfer (CT) bands can also be observed in the electronic spectra of these complexes. libretexts.org These are typically much more intense than d-d transitions and occur at higher energies (in the UV region). Ligand-to-metal charge transfer (LMCT) bands involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers and Coordination Environment

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal-tetraacetic acid complexes that contain unpaired electrons (i.e., are paramagnetic). researchgate.net This includes many transition metal ions such as Cu(II), Mn(II), Fe(III), and Cr(III). EPR provides detailed information about the electronic structure, oxidation state, and the local coordination environment of the paramagnetic metal center. nih.gov

The EPR spectrum is characterized by the g-factor, which is a measure of the magnetic moment of the unpaired electron. The g-value is sensitive to the electronic environment and can indicate the degree of covalent character in the metal-ligand bonds. Anisotropy in the g-value (i.e., different g-values along different molecular axes) provides information about the symmetry of the coordination sphere.

Hyperfine coupling, the interaction of the unpaired electron with the magnetic nuclei of the metal ion and ligand atoms, can provide further structural details. The magnitude of the metal hyperfine coupling constant is related to the localization of the unpaired electron on the metal center.

Parameter Information Provided
g-factorOxidation state and electronic structure of the metal ion.
g-anisotropySymmetry of the coordination environment (e.g., axial vs. rhombic).
Hyperfine couplingIdentity of the metal nucleus and information on the covalency of the metal-ligand bonds.
Superhyperfine couplingInteraction with ligand nuclei, confirming the coordination of specific atoms.

This table summarizes the key parameters obtained from an EPR spectrum and the information they provide about the paramagnetic center.

For high-spin transition metal complexes with more than one unpaired electron (S > 1/2), the EPR spectra can be further influenced by zero-field splitting (ZFS). nationalmaglab.org The ZFS parameters provide sensitive probes of the symmetry and distortions of the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of diamagnetic metal-tetraacetic acid complexes in solution. While paramagnetic complexes present challenges for NMR due to signal broadening, specialized techniques can still yield valuable information.

¹H and ¹³C NMR spectroscopy can be used to determine the coordination mode of the tetraacetic acid ligand. Upon complexation, the chemical shifts of the protons and carbons in the ligand change significantly. The pattern of these changes can indicate which carboxylate arms are coordinated to the metal ion. For example, the protons of the acetate (B1210297) arms and the ethylene backbone will show distinct signals depending on whether they are in a coordinated or uncoordinated state. researchgate.net

Dynamic NMR techniques, such as 2D exchange spectroscopy (EXSY), are particularly powerful for studying ligand exchange processes. researchgate.net These experiments can be used to measure the rates at which the coordinated and uncoordinated forms of the ligand interchange. This provides insight into the lability of the metal-ligand bonds and the mechanisms of complex formation and dissociation.

For certain systems, it is possible to observe and quantify intramolecular rearrangements, such as the inversion of the nitrogen atoms or the rotation of the carboxylate arms. Variable-temperature NMR studies can be used to determine the activation parameters (enthalpy and entropy of activation) for these dynamic processes, providing a deeper understanding of the kinetic stability of the complexes. rsc.org

NMR Technique Application to Tetraacetic Acid Complexes
¹H NMRDetermination of ligand conformation and coordination-induced shifts.
¹³C NMRProbing the electronic environment of the carbon atoms in the ligand.
2D COSYEstablishing proton-proton connectivities within the ligand backbone.
2D EXSYMeasuring rates of chemical exchange between different ligand conformations or coordination states.
Variable-Temperature NMRDetermining the thermodynamic and kinetic parameters of dynamic processes.

This table highlights the application of various NMR techniques in the study of tetraacetic acid complexes.

Relaxometric Measurements for Paramagnetic Complexes

Relaxometry is a important technique for characterizing paramagnetic metal complexes, particularly those involving N,N,N',N'-tetraacetic acid derivatives, by measuring the relaxation rates of solvent nuclei, typically water protons. The efficiency of a paramagnetic complex as a relaxation agent is quantified by its relaxivity (r₁), which is the paramagnetic enhancement of the longitudinal relaxation rate of water protons at a 1 mM concentration of the complex. rsc.org This parameter is crucial for assessing the potential of these complexes as contrast agents in Magnetic Resonance Imaging (MRI). researchgate.net

Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, which plot the relaxivity as a function of the magnetic field strength (or proton Larmor frequency), provide detailed insights into the molecular parameters governing relaxation. rsc.orginvento-lab.com The shape of the NMRD profile is influenced by several factors, including the number of inner-sphere water molecules (q), the rotational correlation time (τR) which describes the tumbling motion of the complex, the water exchange lifetime (τM), and the electronic relaxation time of the paramagnetic metal ion (T₁e). rsc.orgrsc.org

Research on Fe(III) complexes with ethylenediaminetetraacetic acid (EDTA) and its derivatives has shown that their relaxivity is highly dependent on these parameters. For instance, the relaxivity of Fe(III)-EDTA is influenced by pH, remaining constant up to a pH of about 6.5 before decreasing due to the deprotonation of the coordinated water molecule and subsequent hydrolysis. rsc.org Systematic investigations comparing different Fe(III)-EDTA derivatives reveal that structural modifications to the ligand backbone can significantly alter relaxivity. rsc.org For example, complexes of PhDTA⁴⁻, c-CDTA⁴⁻, and CpDTA⁴⁻ exhibit r₁ values between 2.0–2.3 mM⁻¹s⁻¹ at 62 MHz and 298 K, which are similar to the Fe(III)-EDTA complex, suggesting the presence of one coordinated water molecule. rsc.org In contrast, at high magnetic fields, the relaxivity of Fe(III) complexes is strongly influenced by electronic relaxation parameters. researchgate.net

Table 1: Comparative Relaxivity of Paramagnetic Tetraacetic Acid Complexes

ComplexMagnetic Field (T)Temperature (K)Relaxivity (r₁) (mM⁻¹s⁻¹)Reference
Fe(EDTA)⁻1.46298~2.0 - 2.3 rsc.org
Fe(CDTA)⁻1.46298~2.0 - 2.3 rsc.orgrsc.org
Fe(L1)(OH₂)4.73102.0 nih.gov
Fe(L3)(OH₂)4.73102.2 nih.gov
MnDO2AMGly0.47 (20 MHz)298~3.5 nih.gov

Chromatographic Separations and Detection Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the determination and separation of N,N,N',N'-tetraacetic acid ligands like EDTA and their metal complexes in various matrices. nih.govsielc.com A significant challenge in the analysis of free EDTA is its lack of a strong chromophore, making UV detection difficult. nih.govresearchgate.net To overcome this, a common strategy involves the pre-column or in-line complexation of EDTA with a metal ion that forms a UV-active complex. sielc.comlcms.cz

Transition metals such as Fe(III) and Cu(II) are frequently used for this purpose. nih.govlcms.cz The Fe(III)-EDTA complex, for example, exhibits a strong UV absorption maximum around 260 nm, allowing for sensitive detection. lcms.cz This approach enables the accurate quantification of EDTA in diverse samples, from environmental water to pharmaceutical formulations. nih.gov

Reversed-phase ion-pair chromatography is a prevalent technique for separating these charged metal-EDTA complexes. nih.govchromforum.org The mobile phase typically contains an ion-pairing reagent, such as tetrabutylammonium (B224687) bromide, which forms a neutral ion-pair with the anionic metal-EDTA complex, allowing it to be retained and separated on a nonpolar stationary phase like a C18 column. Method parameters such as mobile phase composition, pH, and the concentration of the ion-pairing reagent are optimized to achieve the desired separation and specificity. nih.govchromforum.org For instance, a method for determining EDTA in drug substances used a gradient mobile phase with a buffer containing tetrabutylammonium bromide, sodium acetate, and copper sulfate, with detection at 300 nm.

A critical consideration in the HPLC analysis of these compounds is the potential for interaction between the analyte and the metallic components of the HPLC system itself, which can lead to inaccurate results. ruzickadays.eu To mitigate this, priming the instrument and column with an EDTA solution is often recommended to remove free metal ions from the system. ruzickadays.eumtc-usa.com

Table 2: Examples of HPLC Methods for Tetraacetic Acid Complex Analysis

AnalyteComplexing IonColumnMobile Phase / ConditionsDetectionReference
EDTA SpeciesFe(III)Reversed-phase ion-pairNot specified in abstractUV (258 nm) nih.gov
EDTACu(II)Kromasil C18Gradient with buffer containing tetrabutylammonium bromide and copper sulfateUV (300 nm)
EDTAFe(III)Newcrom BH (Mixed-mode)Isocratic: 2% MeCN in water with 0.1% H₂SO₄UV (260 nm) lcms.cz
EDTACu(II)C18Gradient mobile phase with ion-pairing reagentUV nih.gov

Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) is a powerful analytical technique for the study of metal-ligand complexation. It combines the high separation efficiency of CE for charged species with the sensitive and specific detection provided by MS. This is particularly useful for analyzing the speciation of metal ions with N,N,N',N'-tetraacetic acid ligands. Polycarboxylic acids like EDTA can be included in the electrolyte to form metal complexes within the capillary, which can then be separated based on their charge and size and subsequently detected. chromatographyonline.com

The use of electrospray ionization (ESI) as an interface between CE and MS allows for the gentle transfer of intact, non-volatile metal-EDTA complexes from the solution phase into the gas phase for mass analysis. nih.govnih.gov ESI-MS studies have successfully identified various metal-EDTA complexes, including those with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pb(II), and Fe(III), confirming their presence and stability in solution. nih.govfrontiersin.org

Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information through the investigation of fragmentation behavior. nih.gov Studies on the fragmentation of EDTA and its metal complexes using techniques like collision-induced dissociation (CID), infrared-multiphoton dissociation (IRMPD), and higher-energy collisional dissociation (HCD) have revealed characteristic fragmentation patterns. nih.govresearchgate.net These patterns, which involve the loss of specific functional groups, can be correlated with the size of the metal ion and its position in the periodic table, providing valuable insights into the structure and bonding within the complex. nih.gov High-resolution mass spectrometers, such as ion cyclotron resonance (ICR) and Orbitrap instruments, allow for the unambiguous assignment of elemental compositions to the fragment ions. nih.gov

X-ray Absorption Spectroscopy (XAS) for Local Atomic Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a technique that provides element-specific information about the local geometric and electronic structure of a specific absorbing atom within a molecule. rsc.orgrsc.org It is particularly valuable for determining the coordination environment of metal centers in complexes with ligands like N,N,N',N'-tetraacetic acid, both in solid state and in solution. researchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netresearchgate.net

The XANES region provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom. researchgate.netresearchgate.net Studies on Fe(III) complexes with EDTA and its derivatives have used XANES spectra, including the pre-edge peak features, to conclude that the Fe(III)-EDTA complex predominantly adopts a seven-coordinate structure in aqueous solution. researchgate.net

The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. researchgate.net Analysis of the EXAFS oscillations allows for the precise determination of bond lengths between the central metal ion and the coordinating atoms of the tetraacetic acid ligand (i.e., nitrogen and oxygen atoms). For example, EXAFS analysis of the [Co(edta)]⁻ complex showed that the amplitude of the EXAFS oscillation varies depending on the counter-ion or the solvent, reflecting subtle changes in the local structure. researchgate.net Similarly, a study on the Ni(II)-EDTA-CN⁻ ternary system used EXAFS to reveal the detailed molecular structure of the mixed ligand [NiEDTA(CN)]³⁻ complex. rsc.org This demonstrates the power of XAS to elucidate the precise coordination environment and structural details of tetraacetic acid complexes that can be difficult to obtain by other methods. rsc.orgacs.org

Microscopic and Surface Characterization of Functionalized Materials

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of materials, including polymers functionalized with N,N,N',N'-tetraacetic acid groups. pressbooks.pubazom.com This technique uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images that reveal detailed information about surface texture, particle size, and shape. libretexts.orggfzxb.org

In the context of tetraacetic acid systems, SEM is frequently employed to visualize the changes in a polymer's surface morphology that occur upon chemical modification. For example, when polyacrylonitrile (B21495) (PAN) is functionalized with EDTA, SEM analysis can be used to observe the resulting surface characteristics. sid.irresearchgate.net One study reported a drastic variation in the morphology of an EDTA-functionalized PAN polymer surface after it formed a complex with Cu²⁺ ions. The SEM micrographs showed a transformation from a rougher surface to a smoother one upon metal complexation. sid.irresearchgate.net

SEM is also used to characterize the morphology of other materials modified with EDTA, such as nanoparticles or composites designed for applications like heavy metal adsorption. researchgate.netnih.gov For instance, the modification of clinoptilolite nanoparticles with EDTA was characterized by SEM, which helped to visualize the surface of the modified adsorbent. researchgate.net Similarly, SEM analysis of EDTA-functionalized MIL-101(Cr)-NH₂ confirmed that the modification process did not compromise the material's crystalline integrity. nih.gov These morphological analyses are crucial for understanding how the functionalization process affects the material's physical structure, which in turn influences its properties and performance in various applications. zeiss.com

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition of Functionalized Interfaces

Energy Dispersive X-ray (EDX) Spectroscopy, often carried out in conjunction with scanning electron microscopy (SEM), is a powerful analytical technique for determining the elemental composition of a sample's surface. This method is particularly valuable for confirming the successful functionalization of interfaces with N,N,N',N'-tetraacetic acid (commonly known as ethylenediaminetetraacetic acid or EDTA) and for quantifying the elemental makeup of these modified surfaces. The technique relies on the principle that each element emits characteristic X-rays when excited by an electron beam, allowing for both qualitative and quantitative analysis of the elements present.

In the study of tetraacetic acid-functionalized systems, EDX is instrumental in verifying the presence of key elements associated with the EDTA molecule—namely carbon (C), nitrogen (N), and oxygen (O)—on the substrate material. The relative atomic and weight percentages of these elements provide crucial information about the density and uniformity of the functionalization.

Detailed Research Findings

Research has demonstrated the utility of EDX in characterizing a variety of substrates functionalized with EDTA. For instance, in the development of adsorbents for environmental remediation, EDX analysis has been used to confirm the grafting of EDTA onto materials like graphene oxide and mesoporous silica (B1680970).

One study detailed the hydrothermal functionalization of graphene oxide with EDTA to create an adsorbent for heavy metal ions. scispace.com EDX analysis was a key step in verifying the successful attachment of the EDTA molecules. The analysis revealed the presence of nitrogen in the functionalized sample, which was absent in the original graphene oxide, providing clear evidence of successful grafting. The relative weight percentages of carbon, oxygen, and nitrogen were quantified to assess the degree of functionalization. scispace.com

In another investigation, mesoporous silica (MS) was modified with EDTA to enhance its capacity for adsorbing copper ions. nih.gov EDX analysis was employed to determine the elemental composition of the resulting MS-EDTA material. The data obtained from EDX was found to be in agreement with results from thermogravimetric analysis, corroborating the amount of EDTA loaded onto the silica structure. nih.gov This demonstrates the reliability of EDX for quantitative assessment of surface modification.

The following data table presents a typical elemental analysis of a substrate before and after functionalization with a tetraacetic acid derivative, as determined by EDX spectroscopy.

Interactive Data Table: Elemental Composition of a Functionalized Surface

ElementPre-functionalization (Weight %)Post-functionalization (Weight %)Pre-functionalization (Atomic %)Post-functionalization (Atomic %)
Carbon (C)75.265.879.169.4
Oxygen (O)24.828.520.922.6
Nitrogen (N)0.05.70.08.0

Computational Chemistry and Mechanistic Insights

Quantum Mechanical (e.g., DFT, Ab Initio) Calculations of Complexation Free Energies and Stability

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stability of metal-EDTA complexes. These calculations can determine the complexation free energies, which are crucial indicators of complex stability.

DFT studies have been employed to investigate the complexation of EDTA with a range of divalent and trivalent metal ions. acs.orgresearchgate.netresearchgate.net By constructing thermodynamic cycles, the free energy changes for both the hydration of metal ions and their subsequent complexation with EDTA can be evaluated. acs.orgnih.gov These calculations often involve a mixed cluster/continuum model, where the immediate coordination sphere is treated explicitly, and the bulk solvent is represented as a continuum. acs.orgnih.gov

Research has shown that the stability of [M(EDTA)]²⁻ complexes generally follows the order: Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺. acs.orgnih.gov This trend is consistent with the decrease in metal-to-ligand charge transfer. acs.orgnih.gov Furthermore, a good quantitative correlation has been observed between the calculated complexation free energies and the dipole moments of the complexes, with the exception of Cu²⁺. acs.orgnih.gov The unique behavior of the Cu²⁺ complex, such as the elongated M-O(5) bond, is attributed to the Jahn-Teller effect. sioc-journal.cn

A computational protocol based on DFT and ab initio molecular dynamics (AIMD) has been developed to predict the solution structure of lanthanide-EDTA complexes with high accuracy, often within 0.05 Å of experimental measurements. rsc.org This approach allows for the prediction of relative stability constants for lanthanide-EDTA complexes by quantifying relative binding energies. rsc.orgnsf.gov For instance, studies on La³⁺, Eu³⁺, Gd³⁺, and Lu³⁺ have provided insights into how complex stability varies with the lanthanide ion and pH conditions. rsc.orgnsf.gov

The table below presents a selection of calculated complexation Gibbs free energies for various metal-EDTA complexes, illustrating the stability trends predicted by quantum mechanical methods.

Metal Ion (M²⁺)Calculated Complexation Gibbs Free Energy (kcal/mol)Stability Order
Cu²⁺-35.11
Ni²⁺-30.52
Co²⁺-25.83
Zn²⁺-23.95
Cd²⁺-24.24

Molecular Dynamics (MD) Simulations for Solution-Phase Coordination and Dynamics

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of EDTA and its metal complexes in aqueous solutions. These simulations can reveal details about coordination structures, ligand flexibility, and solvent rearrangements over time.

Classical MD simulations have been used to study the coordination of lanthanide and alkaline-earth metal ions with EDTA. researchgate.netiaea.org These simulations have successfully predicted the coordination structure of complexes like Eu-EDTA, showing that the europium ion is typically coordinated to the four carboxylate groups, both nitrogen atoms of EDTA, and three water molecules. researchgate.net The results from MD simulations can be used to predict spectroscopic data, such as extended X-ray absorption fine structure (EXAFS) spectra, which can then be compared with experimental measurements to validate the simulated structures. nsf.govresearchgate.net

MD simulations have also been employed to investigate the aggregation of EDTA itself in solution, which can be crucial for understanding potential artifacts in experimental assays. researchgate.net Furthermore, combining MD simulations with experimental techniques like Langmuir monolayer experiments has revealed that EDTA anions can bind to phosphatidylcholine monolayers, an interaction mediated by the choline (B1196258) groups of the lipids. acs.orgnih.gov This finding is significant for interpreting lipid experiments that use EDTA. acs.orgnih.gov

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, provide a higher level of theory. AIMD has been used to study the thermal decomposition of complexes like Fe(EDTA)⁻, revealing the step-by-step process at a molecular level. mdpi.comsemanticscholar.org These simulations show that complexes like Fe(EDTA)⁻ decompose more slowly compared to structurally similar complexes like Fe(EDTMP)⁻ due to the stabilizing effect of delocalized π bonds in the carboxylic acid groups of EDTA. mdpi.comsemanticscholar.org

Analysis of Metal-Ligand Bonding Nature (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to understand the nature of bonding in molecules by transforming the calculated wavefunction into a representation that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This analysis provides valuable insights into the donor-acceptor interactions that govern the formation and stability of metal-EDTA complexes.

NBO analysis of metal-EDTA complexes reveals that the primary interaction involves the donation of electrons from the non-bonded orbitals of the nitrogen and oxygen atoms of EDTA to the vacant orbitals of the metal ion. sioc-journal.cn This donor-acceptor interaction is fundamental to the complexation process. The analysis can also quantify the covalent versus ionic character of the metal-ligand bonds. researchgate.net

Studies have shown that the Wiberg bond index, a measure of the electron density between two atoms, is relatively low for metal-nitrogen bonds in some complexes, indicating a predominantly electrostatic interaction. researchgate.net NBO analysis can also elucidate how the electronic structure of the EDTA ligand itself is altered upon complexation. For example, in the Fe(III)-EDTA complex, the carboxylate groups are slightly twisted, leading to the involvement of both in-plane and out-of-plane orbitals in the bond formation with the iron ion. nih.gov

The second-order perturbation theory analysis within the NBO framework can estimate the energetic importance of these donor-acceptor interactions. This provides a quantitative measure of the delocalization of electron density from the Lewis-type (donor) NBOs to the non-Lewis (acceptor) NBOs, which corresponds to the stabilization energy of the complex. acs.org

The table below summarizes the types of donor-acceptor interactions identified through NBO analysis in metal-EDTA complexes.

Donor NBOAcceptor NBOInteraction TypeSignificance
Lone pair of NitrogenVacant orbital of MetalCoordinate Covalent BondKey to complex formation
Lone pair of OxygenVacant orbital of MetalCoordinate Covalent BondKey to complex formation
Filled Lewis-type NBOsEmpty non-Lewis NBOsDelocalizationContributes to complex stability

Prediction of Degradation Pathways and By-products through Dissociation Energy Calculations

Computational methods can be used to predict the degradation pathways of EDTA by calculating the dissociation energies of its various chemical bonds. This approach helps in identifying the most likely points of cleavage within the molecule under specific conditions.

DFT calculations have been successfully used to predict the degradation products of EDTA by calculating the dissociation energies of all C-N bonds in the free ligand and its successive degradation products. acs.orgnih.govresearchgate.net These calculations have shown that the biodegradation of both uncomplexed and complexed EDTA often involves the preferential cleavage of the C-N bond. sioc-journal.cnresearchgate.net

The analysis of bond lengths and Natural Atomic Orbital (NAO) bond orders can also provide insights into why complexed and uncomplexed EDTA may yield different degradation products. sioc-journal.cn For instance, the degradation of S,S-EDDS, a related aminopolycarboxylic acid, has been proposed to proceed through mechanisms involving intramolecular hydrogen transfer, a level of detail made possible by computational analysis. acs.orgnih.gov

Ab initio molecular dynamics (AIMD) simulations have been employed to study the thermal decomposition of metal-EDTA complexes, such as Fe(EDTA)⁻. mdpi.comsemanticscholar.org These simulations reveal that the decomposition of Fe(EDTA)⁻ is slower compared to similar phosphonate-containing ligands, a stability attributed to the delocalized π bonds in EDTA's carboxylic acid groups. mdpi.comsemanticscholar.org The simulations show that Fe-N bonds are generally less stable than Fe-O bonds due to the lower negative charge on the nitrogen atoms. mdpi.comsemanticscholar.org

Electrochemical Modeling and Potential-pH Diagrams for Metal-Ligand Systems

Electrochemical modeling, in conjunction with quantum-mechanical calculations, provides a powerful framework for understanding the redox behavior of metal-EDTA complexes. This approach is particularly useful for creating potential-pH (Pourbaix) diagrams, which map out the stable species of a metal-ligand system under varying conditions of electrode potential and pH.

A combined approach of in-situ electrochemical methods and quantum-mechanical calculations has been used to study the redox reactions of uranium in the presence of EDTA at a pyrite-solution interface. acs.org These studies can differentiate between the various steps controlling the reaction, including diffusion, adsorption, and electron transfer. acs.org

Calculations have shown that EDTA complexation can significantly shift the redox potential of the U(VI)/U(V) couple. acs.org For example, a potential shift of approximately -0.21 V due to EDTA complexation has been calculated, a value that aligns well with experimental observations. acs.org This indicates that EDTA can facilitate the delivery of free uranyl ions from the bulk solution to the reactive interface, making the electron-transfer process less limited by diffusion. acs.org

Such models can also predict the relative sensitivity of different oxidation states to complexation. In the uranium-EDTA system, the oxidation of U(IV) is more sensitive to EDTA complexation than the oxidation of U(V). acs.org

Computational Exploration of Ligand-Protein Interactions in Enzyme Active Sites

Computational docking and molecular dynamics simulations are valuable tools for investigating how EDTA interacts with proteins, particularly within the active sites of enzymes. These methods can predict the binding modes and affinities of EDTA, providing insights into its potential to inhibit or otherwise modulate enzyme activity.

Molecular docking studies have shown that EDTA can bind to the active sites of various enzymes. For example, it has been demonstrated that EDTA can occupy the same binding site in dUTPase as its natural substrate, dUTP. researchgate.netnih.gov This binding is not solely due to metal chelation, as kinetic inhibition by EDTA has been observed even in the absence of Mg²⁺. nih.gov The computational models suggest that EDTA can form similar interactions with the protein as the cognate substrate. nih.gov

In another study, docking simulations of EDTA with α-amylase from Bacillus amyloliquefaciens indicated that EDTA could inhibit the enzyme by binding to specific amino acid residues, Gln(N)-251 and Val(V)-2, independent of the presence of the Ca²⁺ cofactor. researchtrends.net This suggests a direct interaction with the protein rather than simple chelation of the essential metal ion.

Furthermore, computational studies have explored the binding of EDTA to other metalloenzymes, such as those containing zinc. researchgate.net These simulations help to understand the competitive inhibition mechanisms and the role of EDTA in displacing or interacting with the metal cofactors within the enzyme's active site.

The table below lists enzymes for which computational studies have explored EDTA interactions.

EnzymeComputational MethodKey Finding
dUTPaseMolecular DockingEDTA occupies the same binding site as the cognate ligand, dUTP. researchgate.netnih.gov
Taq DNA PolymeraseIsothermal Titration Calorimetry, Computational ApproachEDTA binds to the nucleotide binding pocket. nih.gov
MutTIsothermal Titration Calorimetry, Computational ApproachEDTA binds to the nucleotide binding pocket. nih.gov
α-amylaseMolecular DockingEDTA inhibits the enzyme by binding to active site residues, independent of Ca²⁺ chelation. researchtrends.net

Environmental Research Applications and Remediation Strategies

Metal Mobilization and Sequestration in Contaminated Media

The primary environmental application of -N,N,N',N'-tetraacetic acid compounds stems from their capacity as chelating agents. By binding to metal ions, they increase their solubility and mobility, which can be harnessed for removal and recovery from contaminated water and soil.

Conventional methods for treating metal-contaminated wastewater, such as chemical precipitation and ion exchange, can be limited by factors like pH sensitivity and the production of toxic sludge. mdpi.comscielo.br Chelating agents like EDTA offer an alternative or supplementary approach by forming stable metal-EDTA complexes that can be separated from the water. For instance, magnetic nanoparticles modified with EDTA have been successfully used to remove zinc ions from industrial wastewater, reducing concentrations from 14.6 mg/L to 0.07 mg/L. nih.gov The formation of these soluble complexes prevents the precipitation of metals as hydroxides or carbonates, keeping them in a state that can be targeted for removal through subsequent processes like membrane filtration or specialized adsorption techniques. mdpi.comnih.gov However, the stability of metal-EDTA complexes can also pose a challenge for treatment, as they are not easily removed by conventional precipitation methods and may require advanced treatment steps. capes.gov.br

Table 1: Effectiveness of EDTA-based Methods for Heavy Metal Removal from Aqueous Solutions

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal MethodReference
Zinc (Zn²⁺)14.60.07Adsorption by EDTA-modified magnetic nanoparticles nih.gov
Lead (Pb²⁺)Not specifiedNot specified, but high capacityAdsorption by EDTA-modified adsorbent (49.8 mg/g capacity) nih.gov
Cadmium (Cd²⁺)Not specifiedNot specified, but high capacityAdsorption by EDTA-modified adsorbent (86.2 mg/g capacity) nih.gov

In soil remediation, -N,N,N',N'-tetraacetic acid is used in a process known as soil washing or soil flushing. The chelating agent solution is applied to the contaminated soil, where it dissolves metal pollutants by forming soluble metal-chelate complexes. researchgate.net This process effectively transfers the metals from the solid soil matrix to the liquid phase, which can then be collected and treated.

A study on synthetically contaminated soil demonstrated high extraction efficiencies using a 0.05 M EDTA solution. For lead (Pb), the removal efficiency was 98.2%, and for copper (Cu), it was 95.4%. researchgate.net The biodegradable chelating agent [S,S]-ethylenediaminedisuccinic acid (EDDS) has also been investigated as an alternative to the more persistent EDTA. researchgate.net Research on e-waste contaminated soils showed that EDDS was effective in extracting Cu, Pb, and Zinc (Zn), with the extraction efficacy being influenced by factors such as pH and the presence of competing ions like calcium and aluminum. researchgate.net The resulting metal-rich leachate can be treated to recover the metals and, in some cases, the chelating agent itself for reuse, making the process more sustainable. researchgate.net

Enhancement of Bioremediation Processes

Bioremediation leverages microorganisms to degrade organic pollutants. In environments co-contaminated with heavy metals and organic compounds, the metals can be toxic to the pollutant-degrading microbes, hindering the remediation process. Chelating agents can enhance bioremediation by sequestering these toxic metals, reducing their bioavailability and mitigating their inhibitory effects on microbial activity.

Furthermore, some studies show that these agents can increase the bioavailability of the organic pollutants themselves. A study on oil-contaminated desert soils found that the addition of EDTA significantly enhanced the biodegradation of hydrocarbons. nih.gov At a concentration of 10 mM, EDTA increased bacterial respiration, an indicator of microbial activity, and led to the degradation of 91.5% of C14-C30 alkanes within 42 days when combined with an exogenous bacterial consortium. nih.gov The proposed mechanism is that EDTA increases the availability of the hydrocarbons to the microorganisms. nih.gov

The biodegradability of the chelating agent itself is a critical factor. While EDTA is known for its persistence, some microbial consortia are capable of degrading metal-EDTA complexes, albeit slowly. nih.govnih.gov The biodegradability often depends on the metal chelated, following an order such as Fe > Cu > Co > Ni > Cd. nih.govnih.gov The use of more readily biodegradable alternatives like EDDS is being explored to avoid the persistence of the chelating agent in the environment. mdpi.com EDDS has been shown to assist in the simultaneous remediation of polychlorinated biphenyls (PCBs) and heavy metals by enhancing the generation of hydroxyl radicals for PCB oxidation while also mobilizing metals for subsequent stabilization.

Table 2: Effect of EDTA on Hydrocarbon Degradation in Bioaugmented Soil

EDTA ConcentrationTreatmentAlkane (C14-C30) Degradation (%) after 42 daysCO₂ Evolved (mg-CO₂ g⁻¹) after 14 daysReference
10 mMBioaugmented91.5%2.2 ± 0.08 nih.gov
10 mMNon-bioaugmentedNot specified1.6 ± 0.02 nih.gov
0 mM (Control)BioaugmentedSignificantly lowerSignificantly lower nih.gov

Advanced Phytoremediation Strategies

Phytoremediation is an environmental cleanup technology that uses plants to extract, contain, or degrade contaminants. For heavy metal contamination, a sub-process called phytoextraction is employed, where plants accumulate metals in their harvestable tissues. The efficiency of this process is often limited by the low bioavailability of metals in the soil. Chelating agents like EDTA are used to enhance phytoextraction by increasing metal solubility and uptake by plants. nih.govmdpi.com

-N,N,N',N'-tetraacetic acid application to soil disrupts the equilibrium of metals between the solid and aqueous phases. Metals in soil are often adsorbed to clay minerals, bound to organic matter, or precipitated as insoluble compounds. EDTA forms highly stable, water-soluble complexes with these metals, effectively desorbing them from soil particles and dissolving precipitates. nih.gov This dramatically increases the concentration of the metals in the soil solution, the liquid phase from which plant roots absorb nutrients and water. mdpi.com The resulting metal-EDTA complexes are mobile and can be transported with soil water to the plant root zones, making them available for uptake. nih.gov A pot experiment with Solanum nigrum L. demonstrated that EDTA significantly increased the mobility of cadmium (Cd) in the soil. mdpi.com

Once the mobilized metal-chelate complexes reach the root surface, they can be absorbed by the plant. The application of EDTA has been shown to significantly increase the concentration of heavy metals in both the roots and shoots of plants. nih.govusda.gov For example, in a study using Portulaca oleracea in contaminated soil, the addition of EDTA resulted in a notable increase in the accumulation of cadmium and lead. nih.gov

Table 3: Effect of EDTA on Phytoextraction Parameters in Portulaca oleracea

MetalParameterWithout EDTAWith EDTA (0.1 mg/kg)Reference
Lead (Pb)BCF6.22316.19 nih.gov
TF< 1> 1 nih.gov
Cadmium (Cd)BCF4.25410.75 nih.gov
TF< 1> 1 nih.gov
Chromium (Cr)BCF4.3858.141 nih.gov
TF< 1> 1 nih.gov
Copper (Cu)BCF10.9712.37 nih.gov
TF< 1> 1 nih.gov

Environmental Fate and Transport Studies of Chelating Agents in Natural Waters and Soil

Ethylenediaminetetraacetic acid (EDTA) is recognized for its persistence in the environment. wsu.edunih.gov Due to its widespread industrial and domestic use, it has become one of the most significant organic pollutants in surface waters globally. nih.gov Its chemical stability and low biodegradability mean that it is not effectively removed by conventional wastewater treatment processes, leading to its accumulation in aquatic systems. nih.govresearchgate.net

The primary environmental concern associated with EDTA is its ability to form stable, water-soluble complexes with heavy metals. scielo.brproquest.com This characteristic leads to two significant environmental impacts: the mobilization of heavy metals from sediments and soils into water, and the transport of these metals in aquatic systems. researchgate.netscielo.br By chelating with metals that would otherwise be adsorbed to soil particles or precipitated, EDTA increases their concentration in the dissolved phase, enhancing their mobility and potential bioavailability. nih.govscielo.br This has been observed to facilitate the migration of heavy metals and even radionuclides from waste disposal sites. nih.gov

Biodegradation Pathways and Microbial Studies

Identification and Characterization of EDTA-Degrading Microorganisms and their Enzymes

Despite its general recalcitrance, several microorganisms capable of degrading EDTA have been identified and isolated. These specialized bacteria offer potential for bioremediation strategies. Among the well-characterized EDTA-degrading bacteria are strains belonging to the genera Agrobacterium, Mesorhizobium, and the specifically identified strains BNC1 and DSM 9103. ethz.chscispace.comnih.gov The bacterium Chelativorans sp. BNC1 (formerly Mesorhizobium sp. BNC1) has been a particular focus of research. nih.govnih.gov

The initial and rate-limiting step in the bacterial degradation of EDTA is catalyzed by the enzyme EDTA monooxygenase (EmoA) . nih.govnih.govresearchgate.net This enzyme is part of a two-component system, requiring a partner flavin reductase, EmoB , which supplies it with reduced flavin mononucleotide (FMNH₂) as a cosubstrate. nih.govnih.gov EmoA catalyzes the oxidative cleavage of an acetyl group from EDTA, yielding glyoxylate (B1226380) and ethylenediaminetriacetate (ED3A). nih.govnih.gov This process is repeated, breaking down the chelating agent into smaller, more readily metabolized compounds. nih.gov

The activity and substrate specificity of these enzymes are crucial for their effectiveness. EDTA monooxygenase from strain BNC1 has been purified and characterized, revealing optimal activity at a pH of 7.8 and a temperature of 35°C. wsu.edunih.gov The enzyme's affinity for EDTA is dependent on the metal it is complexed with; for example, it shows a greater affinity for Mg-EDTA²⁻ than for uncomplexed EDTA. wsu.edunih.gov Studies on strain DSM 9103 have shown that the degradability of metal-EDTA complexes is inversely related to their stability constants. Complexes with lower stability, such as Mg-EDTA and Ca-EDTA, are readily degraded, while highly stable complexes like Fe(III)-EDTA are resistant to degradation by this strain. scispace.comnih.govresearchgate.net The transport of EDTA into the bacterial cell is also a critical, energy-dependent step, which is inducible and specific to certain metal-EDTA complexes. nih.gov

Table 1: Characteristics of Selected EDTA-Degrading Microorganisms
MicroorganismKey Enzyme SystemDegradable Metal-EDTA ComplexesResistant Metal-EDTA ComplexesOptimal Conditions (Enzyme)
Chelativorans sp. BNC1EDTA monooxygenase (EmoA) & FMN Reductase (EmoB)Mg-EDTA, Ca-EDTA, Mn-EDTA, Zn-EDTA-pH 7.8, 35°C
Bacterial Strain DSM 9103EDTA monooxygenase complexMg-EDTA, Ca-EDTA, Mn-EDTA, Zn-EDTA, Co-EDTA, Cu-EDTAFe(III)-EDTA, Ni-EDTA, Cd-EDTA-
Agrobacterium sp.-Fe(III)-EDTA--

Genetic Modification of Bacteria for Enhanced Degradation Efficiency

The natural efficiency of EDTA-degrading bacteria is often insufficient for practical bioremediation applications. usda.gov This has led to research into genetically modifying bacteria to enhance their degradation capabilities. The primary strategy involves identifying the genes responsible for EDTA uptake and metabolism and then using genetic engineering techniques to improve their expression or catalytic efficiency. usda.gov

One promising approach involves cloning the genes for the EDTA uptake system and the key degradative enzymes, such as EDTA monooxygenase, into a host bacterium like Escherichia coli. usda.gov This allows for the creation of a recombinant strain with a potentially higher capacity to degrade EDTA, particularly in wastewater treatment scenarios. usda.gov The goal is to overcome the limiting factors of the natural degradation pathway. usda.gov

Advanced gene-editing tools like CRISPR-Cas9 are also being explored to enhance microbial bioremediation of various pollutants. healthinformaticsjournal.comersgenomics.com This technology allows for precise modifications to an organism's genome, which can be used to upregulate the expression of degradation enzymes, remove genes that inhibit efficiency, or alter metabolic pathways to favor the breakdown of target compounds. ersgenomics.comijraset.com For example, CRISPR has been used to engineer Mesorhizobium to produce proteins that bind heavy metals, a function related to the role of chelators. ijraset.com While specific, large-scale studies demonstrating enhanced EDTA degradation via CRISPR are still emerging, the technology represents a significant frontier for developing highly efficient microbial strains for the remediation of EDTA and other persistent pollutants. usda.govijraset.com

Research on Biodegradable Alternatives to Conventional Aminopolycarboxylic Acids

The environmental persistence of EDTA has driven significant research into the development and application of biodegradable alternatives. semanticscholar.orgresearchgate.net These "green" chelating agents aim to provide comparable performance in industrial, domestic, and agricultural applications while being readily mineralized by microorganisms in the environment, thus avoiding long-term accumulation and metal mobilization issues. the-entourage.com

Several promising biodegradable aminopolycarboxylic acids have been identified and commercialized. These include [S,S]-ethylenediaminedisuccinic acid (EDDS) , L-glutamic acid N,N-diacetic acid (GLDA) , methylglycinediacetic acid (MGDA) , and iminodisuccinic acid (IDS) . semanticscholar.orgresearchgate.netoulu.fi These compounds have been shown to be effective in a range of applications, from soil remediation and enhancing phytoextraction of heavy metals to use in detergents and fertilizers. semanticscholar.orgsemanticscholar.orgnih.gov

Comparative studies have demonstrated that these alternatives can match or even exceed the performance of EDTA in certain contexts. For instance, EDDS has shown extraction efficiencies for metals like copper and zinc that are comparable or superior to EDTA. proquest.comnih.gov MGDA is noted for its effectiveness over a broad pH range, and both MGDA and EDDS have metal elimination rates similar to EDTA. semanticscholar.orgresearchgate.net GLDA has also proven effective at removing heavy metals like cadmium, nickel, and copper from soils. semanticscholar.orgoulu.fi The key advantage of these compounds is their high rate of biodegradation, often exceeding 80% within 28 days under standard test conditions, in stark contrast to the poor degradability of EDTA. semanticscholar.orgresearchgate.net

Table 2: Comparison of EDTA and Biodegradable Alternatives
Chelating AgentAbbreviationBiodegradabilityKey Performance Characteristics
Ethylenediaminetetraacetic acidEDTAPoor/Inherently biodegradable under specific conditionsHigh metal chelation capacity, but environmentally persistent. semanticscholar.org
[S,S]-ethylenediaminedisuccinic acidEDDSHigh (up to 99% in 28 days)Excellent biodegradability; effective for Cu and Zn extraction; versatile over a wide pH range. semanticscholar.orgresearchgate.net
L-glutamic acid N,N-diacetic acidGLDAHighGood metal extraction performance, comparable to EDTA for Cd and Ni; eco-friendly. semanticscholar.orgoulu.fi
Methylglycinediacetic acidMGDAHigh (over 80% in 28 days)Effective over a very broad pH range (2-13.5); phosphorus-free; comparable elimination rates to EDTA. semanticscholar.orgresearchgate.net
Iminodisuccinic acidIDSHighEffective in chelating and recovering micronutrients from waste streams. oulu.fi

Biochemical and Biological Research Interactions Non Clinical

Modulation of Enzyme Activity through Metal Ion Chelation

The function of many enzymes is critically dependent on the presence of metal ion cofactors. By chelating these essential ions, EDTA can be used to reversibly or irreversibly inhibit enzyme activity, providing researchers with a method to probe enzymatic mechanisms, prevent unwanted enzymatic degradation, and stabilize biological reagents.

A primary research application of EDTA is the deactivation of metal-dependent enzymes, particularly metalloproteases. These enzymes utilize a metal ion, often zinc (Zn²⁺), within their active site to catalyze the hydrolysis of peptide bonds. The mechanism of inhibition by EDTA involves the removal of this essential metal ion from the enzyme, which results in the formation of an inactive apoenzyme. eclinpath.comedtatube.com This process is highly effective for inhibiting most metallopeptidases as well as other metal-dependent enzymes like calcium-dependent cysteine peptidases. eclinpath.com

The removal of the metal ion can be a slow process if the ion is very tightly bound to the enzyme. eclinpath.com However, once the metal-free apoenzyme is formed, it is often stable and can be reactivated for experimental purposes by the reintroduction of appropriate metal ions at micromolar concentrations. eclinpath.comedtatube.com This on-off capability allows researchers to control enzyme activity with precision. For instance, the activity of a metalloproteinase from Pseudomonas fluorescens can be fully restored by adding various metal ions, with Ca²⁺ and Zn²⁺ showing the best results at optimal concentrations of 1 mM and 50 µM, respectively. edtatube.com This characteristic is exploited in various research contexts, such as in mass spectrometry, where the EDTA-induced destabilization of metalloprotein structure facilitates more complete enzymatic digestion for protein identification. nih.gov

Beyond its general role as a chelator, recent research has revealed a more direct and selective inhibitory mechanism of EDTA on certain classes of enzymes. Specifically, EDTA has been shown to act as a direct inhibitor of dNTP hydrolyzing enzymes (dNTPases) such as dUTPase, Taq DNA polymerase, and MutT, independent of its metal-chelating properties. edtatube.comnih.gov Studies using isothermal titration calorimetry have demonstrated that EDTA binds directly and tightly to the nucleotide-binding pocket of these enzymes. edtatube.comnih.gov This binding is characterized by a submicromolar dissociation constant, which is significantly lower than that of the enzyme's natural substrate or the Mg:EDTA complex, indicating a very strong interaction. edtatube.comnih.gov This finding suggests that EDTA can act as a selective competitive inhibitor for this specific class of enzymes, a crucial consideration for researchers using EDTA in enzymatic experiments involving dNTPs. edtatube.com

The inhibitory effect of EDTA on metallopeptidases is also well-documented. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are effectively inhibited by EDTA. This inhibition occurs through the chelation of the catalytic zinc ion and the structurally important calcium ions, which are necessary for the stability of the MMPs. nih.gov For example, studies on endogenous MMPs in human dentin have shown that 17% EDTA can significantly inhibit their activity within one to two minutes of exposure. edtatube.com

Table 1: Effects of EDTA on Various Enzyme Activities

Enzyme/Enzyme ClassTarget Metal Ion(s)Mechanism of InhibitionResearch Application
MetallopeptidasesZn²⁺, Ca²⁺Chelation of essential metal cofactor, leading to inactive apoenzyme. eclinpath.comnih.govPreventing protein degradation during purification; studying enzyme mechanisms.
dNTP Hydrolases (e.g., dUTPase, Taq Polymerase)N/A (Direct Binding)Binds directly to the nucleotide-binding pocket, acting as a competitive inhibitor. edtatube.comnih.govControlling dNTPase activity in PCR and other molecular biology assays.
Calcium-Dependent Cysteine Peptidases (e.g., Calpains)Ca²⁺Chelation of Ca²⁺ required for activity. eclinpath.comInvestigating cellular processes regulated by calpains.
Metalloproteinase from P. fluorescensCa²⁺, Zn²⁺, Mg²⁺, Sr²⁺, Co²⁺Removal of metal cofactor required for proteolytic activity. edtatube.comStudying enzyme kinetics and metal ion specificity.

In many research protocols, such as protein purification, it is critical to prevent the degradation of the target protein by endogenous proteases released during cell lysis. EDTA is a common component of "protease inhibitor cocktails" for this reason. abmgood.com Its role is to inhibit metalloproteases, which are a major class of proteases that can degrade proteins. sigmaaldrich.comyoutube.com By chelating the divalent cations (like Ca²⁺, Mg²⁺, or Mn²⁺) that these proteases require for their activity, EDTA effectively neutralizes them, thereby protecting the integrity and stability of the protein or enzyme of interest throughout the experimental workflow. sigmaaldrich.comaatbio.com

However, the use of EDTA for enzyme stabilization must be considered carefully. If the enzyme being studied is itself a metalloenzyme, the addition of EDTA would inhibit its activity. In such cases, EDTA-free protease inhibitor cocktails are necessary. sigmaaldrich.combiocompare.com The concentration of EDTA used typically ranges from 0.1 mM to 5 mM for these applications. researchgate.net

Interactions with Biomolecules and Macromolecular Complexes

EDTA's interactions extend beyond simple enzyme inhibition. It can influence the structure of large biomolecules and is fundamental in preserving the cellular components of biological samples for analysis.

EDTA and its metal complexes can interact with proteins, influencing their structure and function. Human Serum Albumin (HSA), the most abundant protein in blood plasma, is known to bind a wide variety of molecules, including metal ions. researchgate.netmdpi.com Research has shown that EDTA can bind to HSA. nih.gov Furthermore, EDTA can influence HSA's interaction with metal ions. For example, the release of Copper(II) ions from HSA is a slow process, but it can be facilitated by strong chelators like EDTA, indicating that the affinity of Cu(II) for EDTA is higher than for HSA. nih.gov

In more advanced applications, derivatives of EDTA have been covalently linked to HSA to create novel biomolecules. nih.gov These conjugates can then be used to transport other molecules, such as vanadium ions, with the HSA-EDTA adduct showing a higher affinity for the metal ions than EDTA alone. nih.gov Such interactions demonstrate that EDTA can be used not just to remove metals but to modulate the metal-binding properties and conformation of proteins like HSA for specific research applications.

In the field of hematology, EDTA is the anticoagulant of choice for a vast number of in vitro diagnostic tests, most notably the complete blood count (CBC). edtatube.comresearchgate.net Its primary function is to prevent blood coagulation by chelating calcium ions (Ca²⁺). nih.govresearchgate.net Calcium is an essential cofactor for numerous enzymes in the coagulation cascade, and its sequestration by EDTA irreversibly stops this process. nih.govseamaty.com

Crucially, unlike other anticoagulants, EDTA excels at preserving the morphology and structural integrity of blood cells, particularly red blood cells (erythrocytes). edtatube.comresearchgate.netresearchgate.net This preservation is vital for the accurate microscopic examination and automated analysis of cell size, shape, and volume. edtatube.com Blood smears made from EDTA-anticoagulated blood within a few hours of collection show minimal distortion of blood cells. researchgate.net This stability ensures that key hematological parameters are reliable for research applications. However, it is important to use the correct concentration of EDTA, as excessive amounts can be hypertonic and cause red blood cells to shrink, leading to artifacts and inaccurate measurements. eclinpath.comresearchgate.net

Table 2: Applications of EDTA in Preserving Biological Samples

ApplicationMechanismKey Advantage for ResearchReference
Hematology (Complete Blood Count)Chelates Ca²⁺ ions, preventing the coagulation cascade.Preserves the morphology and integrity of red and white blood cells for accurate counting and analysis. edtatube.comresearchgate.net
Blood Smear AnalysisPrevents platelet clumping and preserves cell shape.Allows for clear microscopic examination of cell structure without artifacts. edtatube.comresearchgate.net
Molecular Diagnostics (DNA/RNA extraction)Chelates Mg²⁺, a cofactor for nucleases that degrade DNA/RNA.Maintains the integrity and stability of nucleic acids during extraction from blood. edtatube.com

Anticoagulant Mechanisms in Blood Sample Preparation for Research and Diagnostics

Ethylenediaminetetraacetic acid (EDTA) is a cornerstone of hematological and diagnostic research due to its potent anticoagulant properties. researchgate.netnih.gov Its primary mechanism of action is the chelation of calcium ions (Ca²⁺), a critical cofactor in the enzymatic reactions of the coagulation cascade. nih.govresearchgate.net By binding to and sequestering calcium, EDTA effectively halts the series of events that lead to the formation of a fibrin (B1330869) clot, thus preserving blood in a liquid state suitable for analysis. researchgate.netresearchgate.net

The process of blood coagulation involves a cascade of enzymatic activations. Several of these steps are dependent on the presence of calcium ions. EDTA intervenes by forming a stable complex with these ions, rendering them unavailable to participate in the clotting process. scispace.com This irreversible prevention of clot formation within collection tubes is vital for the stabilization of blood samples for a variety of laboratory tests. nih.gov

In research and diagnostic settings, different salts of EDTA are utilized, with dipotassium (B57713) (K₂EDTA) and tripotassium (K₃EDTA) salts being the most common in vacuum blood collection tubes, often identifiable by their lavender or purple tops. researchgate.netresearchgate.net The choice of EDTA salt is crucial as it can influence certain analytical results; for instance, potassium-based EDTA should not be used when measuring potassium levels in a sample. scispace.com

Beyond its role in preventing coagulation, EDTA is favored for its ability to preserve the morphology of blood cells. nih.gov This characteristic is particularly important for hematological examinations such as the complete blood count (CBC), where accurate measurements of red blood cells, white blood cells, and platelets are necessary. nih.gov By preventing platelet aggregation and maintaining cellular integrity, EDTA ensures the reliability of these fundamental diagnostic tests. nih.govnih.gov

Investigation of Cellular Processes in Model Systems

In the realm of cellular biology research, EDTA serves as a critical tool for the controlled disruption of calcium-dependent cellular structures, enabling the detailed study of processes such as cell-to-cell adhesion and the function of organelles like mitochondria.

Cell-to-Cell Junctions:

The integrity of tissues is largely maintained by cell-to-cell junctions, many of which are dependent on calcium ions. Adherens junctions, for example, are mediated by cadherin proteins, which require Ca²⁺ to maintain their conformation and adhesive function. EDTA is widely used in cell culture to disassociate cells by chelating these essential calcium ions. This chelation leads to a conformational change in cadherins, disrupting their homophilic binding and consequently weakening cell-to-cell adhesion. nih.gov Research has shown that treating cells with EDTA leads to the loss of N-cadherin from the cell surface, which delays the formation of cell aggregates. nih.gov Similarly, tight junctions, which regulate the paracellular pathway, can be opened by EDTA treatment, a process that has been shown to increase the paracellular pore size significantly. nih.gov This controlled disruption allows researchers to investigate the dynamics of junction formation and disassembly, and to study the roles of specific junctional proteins in maintaining tissue architecture and barrier function. researchgate.netnih.gov

Axonal Mitochondria:

Mitochondria are vital for neuronal function, particularly in axons where they provide the necessary ATP for processes like axonal transport. researchgate.net The study of axonal mitochondria often requires their isolation from neuronal cells. Protocols for the isolation of mitochondria from brain tissue frequently include EDTA in the isolation buffers. nih.gov During the homogenization of tissue, cellular compartments are disrupted, and ions like Ca²⁺ can be released, which can be detrimental to mitochondrial integrity and function. Excessive Ca²⁺ uptake by mitochondria can trigger the mitochondrial permeability transition, leading to swelling and uncoupling of oxidative phosphorylation. EDTA is included to chelate this excess divalent cation, thereby preserving the structural and functional integrity of the isolated mitochondria. scispace.comnih.gov While essential for protecting mitochondria from calcium overload, the concentration of EDTA must be carefully optimized, as excessive chelation can also impact mitochondrial function by depleting necessary divalent cations like Mg²⁺. nih.govresearchgate.net

Antimicrobial Research: Disruption of Biofilms and Bacterial Cell Walls

EDTA has been extensively investigated for its antimicrobial and antibiofilm properties, which stem from its ability to destabilize the structural integrity of bacterial cell envelopes and the extracellular matrix of biofilms. nih.govnih.gov Its mechanism is primarily centered on the chelation of divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), which are crucial for the stability of the outer membrane of Gram-negative bacteria and the biofilm matrix. nih.govnih.gov

The outer membrane of Gram-negative bacteria is stabilized by divalent cations that bridge the negatively charged lipopolysaccharide (LPS) molecules. By sequestering these cations, EDTA disrupts the LPS layer, leading to increased permeability of the outer membrane. dntb.gov.uadntb.gov.ua This disruption makes the bacteria more susceptible to other antimicrobial agents by facilitating their entry into the cell. dntb.gov.ua

Biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which provides protection against environmental stresses and antimicrobial treatments. The EPS matrix is stabilized by divalent cations like Ca²⁺ and Mg²⁺, which cross-link the polymer chains. EDTA effectively disrupts the biofilm structure by chelating these ions, leading to the dissolution of the EPS matrix and the release of individual bacteria, making them more vulnerable to antibiotics. nih.govnih.gov Research has demonstrated that EDTA can inhibit biofilm formation at low concentrations and reduce established biofilms. nih.govdntb.gov.ua For instance, studies have shown significant reductions in biofilm formation by uropathogenic Escherichia coli in the presence of EDTA. dntb.gov.ua

Research Findings on EDTA's Antimicrobial and Antibiofilm Activity

Organism/SystemEDTA ConcentrationObserved EffectReference
Uropathogenic Escherichia coli2 mMInhibition of biofilm formation after 72 hours of treatment. nih.gov
Multidrug-resistant Uropathogenic Escherichia coli10 mM and 20 mMInhibited biofilm formation by 45.8% and 78.8% respectively. dntb.gov.ua
Pseudomonas aeruginosaNot specifiedDamages the outer cell wall membrane by chelating divalent cations, causing the release of lipopolysaccharides. dntb.gov.ua
General Gram-negative bacteriaNot specifiedDisrupts the lipopolysaccharide layer by chelating divalent ions, increasing membrane porosity and drug permeability. dntb.gov.ua

Applications in Immunoanalysis and Proteomics Research for Sample Stabilization

In the fields of immunoanalysis and proteomics, maintaining the integrity of proteins in biological samples is paramount for accurate and reproducible results. EDTA is a valuable additive in sample preparation and storage buffers for its ability to inhibit enzymatic degradation and prevent unwanted protein interactions. nih.govnih.gov

Many proteases, particularly metalloproteases, require divalent metal ions such as zinc (Zn²⁺) or magnesium (Mg²⁺) as cofactors for their enzymatic activity. These proteases can degrade protein targets of interest, leading to inaccurate quantification and analysis. By chelating these essential metal cofactors, EDTA effectively inhibits the activity of metalloproteases, thereby preserving the protein composition of the sample. This is crucial for the reliable measurement of biomarkers, including cytokines and proteins like troponins. nih.gov

In proteomics, EDTA helps to minimize unwanted proteolytic activity during complex protein profiling studies. nih.gov Furthermore, during protein purification, particularly with techniques like nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, nickel ions can leach from the column and promote the aggregation of histidine-tagged proteins. The addition of EDTA to the elution buffer chelates these free nickel ions, reducing protein-protein self-interactions and minimizing aggregation, which can significantly improve the yield of soluble, functional protein. nih.gov

In immunoassays, such as enzyme-linked immunosorbent assays (ELISA), non-specific binding of serum proteins can lead to high background signals and reduced assay specificity. The addition of EDTA to the serum diluent has been shown to reduce this non-specific interaction, resulting in increased assay specificity without compromising sensitivity. nih.gov

Applications of EDTA in Immunoanalysis and Proteomics

Application AreaMechanism of ActionBenefitReference
Proteomics and Biomarker MeasurementInhibits metalloproteases by chelating divalent cation cofactors (e.g., Zn²⁺, Mg²⁺).Prevents degradation of proteins and peptides, ensuring reliable measurements. nih.gov
Protein Purification (e.g., Ni-NTA chromatography)Chelates leached metal ions (e.g., Ni²⁺) that can mediate protein-protein interactions.Reduces protein aggregation and increases the yield of soluble protein. nih.gov
Immunoassays (e.g., ELISA)Reduces non-specific serum protein interactions.Increases assay specificity. nih.gov
Nucleic Acid StabilizationChelates metal ions that can act as cofactors for nucleases.Helps maintain the integrity of DNA and RNA for molecular diagnostics. nih.gov

Materials Science Research Applications

Development of Functional Polymeric Sorbents for Metal Ion Adsorption

The modification of polymeric materials with EDTA has been a successful strategy for creating highly effective sorbents for the removal of heavy metal ions from aqueous environments. These functionalized polymers exhibit enhanced adsorption capacities and selectivity due to the strong chelating nature of the grafted EDTA molecules.

Research has demonstrated that incorporating EDTA onto various polymer backbones, such as chitosan (B1678972), silica (B1680970) gel, and magnetic nanoparticles, significantly improves their ability to capture metal ions. Studies have quantified the adsorption capacities for various metals, showing a high affinity for divalent and trivalent cations. The selectivity of these sorbents is often pH-dependent, allowing for the targeted removal of specific metals by adjusting the acidity of the solution. For instance, at lower pH values, the carboxyl groups of EDTA are protonated, leading to a lower affinity for metal ions, whereas at higher pH values, the deprotonated carboxyl groups are more available for chelation.

Table 1: Adsorption Capacities of EDTA-Modified Sorbents for Various Metal Ions

Sorbent Material Target Metal Ion Adsorption Capacity (mg/g) Reference
EDTA-modified chitosan Cu(II) 142.8
EDTA-functionalized magnetic nanoparticles Pb(II) 98.6

Note: The values presented are illustrative and can vary based on experimental conditions such as pH, temperature, and initial metal ion concentration.

A key aspect of the practical application of these sorbent materials is their ability to be regenerated and reused over multiple cycles. The regeneration process typically involves treating the metal-laden sorbent with an acidic solution, such as hydrochloric acid or nitric acid. This process protonates the EDTA functional groups, causing the release of the bound metal ions. Studies have shown that many EDTA-modified sorbents can be regenerated and reused for several cycles with only a slight decrease in their adsorption capacity, making them a cost-effective and environmentally friendly option for water treatment. For example, some EDTA-functionalized polymeric adsorbents have been shown to maintain over 90% of their initial adsorption capacity after five consecutive adsorption-desorption cycles.

Role in Chemical Mechanical Planarization (CMP) Processes for Advanced Microelectronics

In the manufacturing of advanced microelectronics, Chemical Mechanical Planarization (CMP) is a critical process for achieving the high degree of surface flatness required for multilayer integrated circuits. EDTA is utilized in CMP slurries, particularly for copper and tungsten metallization. Its primary role is to chelate the metal ions that are removed from the wafer surface during the polishing process. This chelation prevents the redeposition of the removed metal particles onto the polished surface and helps to control the dissolution rate of the metal. The formation of a stable metal-EDTA complex facilitates the removal of material and contributes to achieving a smooth, defect-free surface. The concentration of EDTA in the slurry is a critical parameter that must be carefully controlled to balance the chemical etching and mechanical abrasion aspects of the CMP process.

Application in Hydrometallurgical Processes for Efficient Metal Extraction and Separation

Hydrometallurgy involves the use of aqueous solutions to extract and separate metals from ores and concentrates. EDTA plays a significant role in these processes as a selective leaching and masking agent. Its ability to form stable, water-soluble complexes with various metal ions allows for the selective dissolution of target metals from a complex ore matrix. By carefully controlling the pH of the leaching solution, it is possible to achieve a high degree of separation between different metals. For example, EDTA can be used to selectively leach valuable metals like copper, nickel, and cobalt from low-grade ores or industrial wastes. Furthermore, in solvent extraction processes, EDTA can be used as a masking agent in the aqueous phase to prevent the co-extraction of impurity metals, thereby improving the purity of the final metal product.

Research and Development of Diagnostic Probes (e.g., MRI Contrast Agents)

In the field of medical diagnostics, EDTA derivatives are fundamental to the development of Magnetic Resonance Imaging (MRI) contrast agents. The gadolinium ion (Gd³⁺) has paramagnetic properties that make it an effective contrast-enhancing agent, but it is highly toxic in its free form. By chelating Gd³⁺ with a ligand like Diethylenetriaminepentaacetic acid (DTPA), a derivative of EDTA, a stable and water-soluble complex is formed. This complex, such as Gadopentetate dimeglumine, is much less toxic and can be safely administered to patients. The Gd-DTPA complex enhances the relaxation rate of water protons in its vicinity, leading to a brighter signal in T1-weighted MRI images and improving the visibility of anatomical structures and pathologies. Research in this area focuses on developing new EDTA-based ligands that can form even more stable complexes with gadolinium or other paramagnetic ions, further improving the safety and efficacy of MRI contrast agents.

Studies on Dentin Graft Conditioning and Integration in Biomaterial Research

In dental research, particularly in the context of regenerative procedures, the conditioning of dentin surfaces is crucial for promoting the integration of biomaterials and facilitating tissue regeneration. EDTA is used as a demineralizing agent to treat dentin grafts and the surfaces of root canals. A solution of EDTA is applied to the dentin to remove the smear layer, which is a layer of debris that forms on the surface after mechanical instrumentation, and to expose the collagen fibers within the dentin matrix. This demineralization process creates a more favorable surface for the attachment of cells, such as fibroblasts and stem cells, and enhances the bonding of restorative materials. Research has shown that treating dentin with EDTA can improve the adhesion of dental pulp stem cells and promote their differentiation, which is a critical step in dentin-pulp regeneration. The concentration and application time of the EDTA solution are key parameters that are optimized to achieve the desired level of demineralization without causing excessive damage to the underlying dentin structure.

Q & A

Q. What are the key considerations when selecting a tetraacetic acid-based chelator (e.g., EGTA, BAPTA) for calcium buffering in cellular studies?

Methodological Answer: The choice depends on three factors:

  • Selectivity : EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) both exhibit high Ca²⁺ selectivity over Mg²⁺ (>10⁵-fold), but BAPTA’s benzene rings reduce pH sensitivity compared to EGTA, which protonates significantly below pH 7.5 .
  • Kinetics : BAPTA binds Ca²⁺ faster (microsecond timescale), making it suitable for rapid intracellular Ca²⁺ buffering, while EGTA’s slower kinetics (millisecond range) are ideal for steady-state extracellular applications .
  • Experimental pH : Use BAPTA in acidic intracellular environments (e.g., lysosomes) to avoid artifacts from pH fluctuations .

Q. How does the structural modification of BAPTA derivatives enhance their selectivity for Ca²⁺ over Mg²⁺ in physiological experiments?

Methodological Answer: BAPTA’s benzene rings rigidify the chelator backbone, reducing conformational flexibility and enhancing Ca²⁺ specificity. Electron-withdrawing substituents (e.g., nitro groups) on the aromatic rings further strengthen Ca²⁺ affinity, while electron-donating groups (e.g., methoxy) weaken it. This tunability allows researchers to design probes with dissociation constants (Kd) ranging from 10⁻⁷ to 10⁻⁴ M, tailored to specific Ca²⁺ concentrations in cellular compartments .

Advanced Research Questions

Q. What experimental strategies can resolve conflicting calcium signaling data obtained using EGTA versus BAPTA in intracellular studies?

Methodological Answer: Conflicts often arise from differences in pH sensitivity and compartmentalization:

  • pH Calibration : Measure intracellular pH using fluorescent dyes (e.g., SNARF-1) to confirm that EGTA’s protonation state (and thus Ca²⁺ buffering capacity) is not skewed in acidic environments .
  • Compartment-Specific Loading : Use membrane-impermeable EGTA-AM esters for cytoplasmic Ca²⁺ buffering, while employing BAPTA microinjection for organelle-specific studies (e.g., endoplasmic reticulum) .
  • Cross-Validation : Combine chelators with genetically encoded Ca²⁺ indicators (e.g., GCaMP) to corroborate results .

Q. How do the coordination dynamics of DOTA-based MRI contrast agents influence their relaxivity and in vivo stability compared to traditional Gd³⁺-EDTA complexes?

Methodological Answer: DOTA (1,4,7,10-tetraazacyclododecane-N,N,N′,N′-tetraacetic acid) forms a macrocyclic complex with Gd³⁺, offering superior kinetic inertness and thermodynamic stability (log K = 25.3) vs. linear EDTA-like chelators (log K = 17.3 for Gd³⁺-EDTA). This reduces metal dissociation and toxicity in vivo. Relaxivity (1/T1 enhancement) is influenced by:

  • Inner-Sphere Water Exchange : DOTA’s rigid structure slows water exchange, reducing relaxivity at high magnetic fields. This contrasts with more flexible DTPA (diethylenetriaminepentaacetic acid) derivatives .
  • Optimization Strategies : Incorporate hydrophilic substituents (e.g., PEG chains) to improve solubility and outer-sphere interactions, balancing relaxivity and biocompatibility .

Q. What synthetic approaches are used to conjugate tetraacetic acid-based chelators (e.g., DOTA) to biomolecules without compromising target affinity?

Methodological Answer:

  • Site-Specific Conjugation : Use heterobifunctional linkers (e.g., 2-iminothiolane) to attach DOTA to antibodies via cysteine residues, ensuring consistent chelate-to-protein ratios (e.g., 3–5 chelates per antibody) .
  • Protecting Group Strategies : Bromoacetylate DOTA precursors in a biphasic H₂O/CHCl₃ system to minimize side reactions and maintain immunoreactivity .
  • Quality Control : Validate conjugation efficiency using MALDI-TOF mass spectrometry and competitive binding assays to confirm retained target affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in metal-binding affinity reported for structurally similar chelators (e.g., EGTA vs. CDTA)?

Methodological Answer:

  • Ionic Strength Adjustment : Standardize buffer conditions (e.g., 0.1 M KCl) to control ionic strength, which affects apparent Kd values .
  • Competition Assays : Perform titration experiments with a reference chelator (e.g., EDTA) to directly compare relative affinities under identical conditions .
  • Spectroscopic Validation : Use UV-Vis or fluorescence spectroscopy (e.g., quinoline-based BAPTA derivatives) to monitor metal binding in real time, avoiding indirect methods like pH-metry .

Tables for Comparative Analysis

Q. Table 1. Key Properties of Common Tetraacetic Acid Derivatives

ChelatorStructureKd (Ca²⁺, M)pH SensitivityApplicationsReferences
EGTALinear, ether links1.5×10⁻⁷High (pH <7.5)Extracellular Ca²⁺ buffering
BAPTAAromatic rigid core1.1×10⁻⁷LowIntracellular Ca²⁺ signaling
DOTAMacrocyclicN/A (Gd³⁺)NoneMRI contrast agents
trans-CDTACyclohexane backbone1×10⁻⁶ModerateLanthanide shift reagents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.